2-Bromo-5-methoxy-4-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVJMLYQPNCPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Properties, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methoxy-4-methylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of complex heterocyclic molecules. Its strategic placement of bromo, methoxy, and methyl functional groups on the aniline core makes it a versatile building block, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and a detailed application of this compound in the preparation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The methodologies for key experimental procedures are presented, along with visualizations of the synthetic workflow and the targeted biological signaling pathway.
Chemical Properties and Data
This compound is an off-white solid at room temperature.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 532440-88-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| Molecular Weight | 216.08 g/mol | [2][4] |
| Appearance | Off-white solid | [1] |
| Purity | ≥98% | [1][2] |
| Melting Point | 75-77 °C | [5] |
| SMILES | COc1cc(N)c(Br)cc1C | [2] |
Synthesis of this compound
A representative, though not identical, procedure for the synthesis of a bromo-methylaniline derivative involves the reduction of a corresponding nitroarene. This general method highlights a common strategy in aniline synthesis.
Illustrative Experimental Protocol: Synthesis of 2-Bromo-4-methylaniline from a Nitroarene Precursor
This protocol describes the synthesis of a structurally related compound and is provided for illustrative purposes to demonstrate a potential synthetic strategy.
Materials:
-
Corresponding nitroarene precursor
-
Fe₂O₃/NGr(at)C catalyst
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Carbon monoxide (CO)
-
Nitrogen (N₂)
-
Celite
Procedure:
-
An 8 mL glass vial equipped with a Teflon-coated magnetic stirring bar is charged with the nitroarene (0.5 mmol, 1.0 equiv), Fe₂O₃/NGr(at)C catalyst (50 mg, 4.0 mol% Fe), Et₃N (70 μL, 0.5 mmol, 1.0 equiv), THF (2 mL), and deionized H₂O (0.2 mL).
-
The vial is sealed with a plastic screw cap and the silicone septum is punctured with a 26-gauge syringe needle.
-
The vial is placed in an aluminum plate and transferred into a 300 mL autoclave.
-
The autoclave is sealed and purged three times with CO at 5-10 bar.
-
The autoclave is then pressurized with CO to 30 bar, followed by an additional 20 bar of N₂.
-
The reaction vessel is heated to 125 °C with vigorous stirring (700 rpm) for 24 hours.
-
After 24 hours, the autoclave is cooled to room temperature in a water bath, and the remaining gases are discharged.
-
The reaction mixture is filtered through a Celite pad (~1 cm) and concentrated.
-
The product is then analyzed by GC and NMR spectroscopy.
Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
This compound is a key intermediate in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds that have been extensively investigated as potent inhibitors of various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile template for designing selective kinase inhibitors.
Role in Drug Development
The bromine atom on the this compound molecule provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the facile introduction of the aniline moiety onto a heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The methoxy and methyl groups can contribute to the binding affinity and selectivity of the final compound by interacting with specific residues in the ATP-binding pocket of the target kinase.
Experimental Protocol: Synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The following protocol is based on general procedures for the synthesis of N-substituted-pyrrolo[2,3-d]pyrimidines, as suggested by related literature and patents.
Materials:
-
This compound
-
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and an equimolar amount of this compound is suspended in isopropanol.
-
A catalytic amount of concentrated HCl (e.g., 2 drops) is added to the mixture.
-
The reaction mixture is heated to reflux for 1-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol), and dried to yield the desired product, N-(2-bromo-5-methoxy-4-methylphenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Caption: A generalized workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.
Biological Context: Targeting Kinase Signaling Pathways
Derivatives of pyrrolo[2,3-d]pyrimidine synthesized using this compound are often designed as inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, RTKs are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.
The synthesized compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This blocks the signal transduction cascade and can lead to the inhibition of tumor growth and angiogenesis.
Caption: Inhibition of a generic RTK signaling pathway by a pyrrolo[2,3-d]pyrimidine inhibitor.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its well-defined structure allows for predictable reactivity in key synthetic transformations, making it a reliable building block for medicinal chemists. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Google Patents [patents.google.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,3-d]pyrimidines (microreview) | Semantic Scholar [semanticscholar.org]
- 5. Patent Public Search | USPTO [uspto.gov]
An In-depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-5-methoxy-4-methylaniline, a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound, with the CAS number 532440-88-3, is an aromatic amine. The structure consists of an aniline ring substituted with a bromine atom, a methoxy group, and a methyl group at positions 2, 5, and 4, respectively.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 532440-88-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀BrNO | [2][3][4] |
| Molecular Weight | 216.08 g/mol | [2][3][4] |
| Appearance | Off-white solid | [3] |
| Purity | ≥98% | [2][3] |
| SMILES | COc1cc(N)c(Br)cc1C | [2] |
Spectroscopic Data:
While specific spectra are not publicly available in detail, spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound can be obtained from various chemical suppliers and databases.[1][5][6] Commercial suppliers can provide certificates of analysis with this information upon request.[6]
Synthesis
Hypothetical Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Considerations:
-
Starting Material: The synthesis would commence with 5-methoxy-4-methylaniline.
-
Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) would be used. The choice of agent and reaction conditions would be crucial to control the regioselectivity of the bromination and avoid the formation of di- or tri-brominated byproducts.
-
Solvent: An inert solvent like dichloromethane or carbon tetrachloride would likely be employed.
-
Reaction Conditions: The reaction would be carried out at a controlled temperature, potentially at low temperatures to enhance selectivity.
-
Workup and Purification: Standard aqueous workup procedures would be followed to remove excess reagents and byproducts. The final product would likely be purified by column chromatography.
Applications in Drug Development
This compound and its isomers are valuable building blocks in the synthesis of complex heterocyclic molecules, particularly for the development of kinase inhibitors.[5] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The amino group can be involved in forming key hydrogen bonds with the target protein, while the methoxy and methyl groups can influence the compound's solubility, metabolic stability, and binding affinity.
Role as a Pharmaceutical Intermediate:
Caption: Role of this compound in drug development.
While specific drugs derived from this compound are not explicitly detailed in the public domain, the structural motif is present in various patented compounds and research molecules targeting a range of kinases. The development of kinase inhibitors is a major focus in oncology and immunology, and intermediates like this are crucial for building the diverse chemical libraries needed for high-throughput screening and lead optimization.
Involvement in Signaling Pathways (Indirect):
Derivatives of bromoanilines are known to be used in the synthesis of inhibitors targeting various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By inhibiting these kinases, the resulting drugs can interfere with the aberrant signaling that drives diseases like cancer.
Example of a Targeted Signaling Pathway (Illustrative):
Caption: General kinase signaling pathway targeted by inhibitors.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its specific substitution pattern makes it an attractive starting material for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. While detailed public information on its synthesis and direct biological activity is limited, its role as a building block in the creation of novel therapeutics is evident from its availability from numerous chemical suppliers catering to the research and pharmaceutical industries. Further exploration of the synthetic utility and biological relevance of this compound and its derivatives is likely to yield new and potent therapeutic agents.
References
- 1. This compound(532440-88-3) 1H NMR [m.chemicalbook.com]
- 2. Synthonix, Inc > 532440-88-3 | this compound [synthonix.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 532440-88-3|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline (CAS 532440-88-3): A Potential Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific synthesis, applications, and biological activity of 2-Bromo-5-methoxy-4-methylaniline (CAS 532440-88-3) is limited. This guide provides a comprehensive overview of its known properties and explores its potential utility in drug discovery based on the established roles of structurally similar substituted anilines. The experimental protocols and pathway diagrams presented are illustrative and based on general principles of medicinal chemistry.
Core Compound Data
This compound is a substituted aniline that presents multiple reactive sites, making it a potentially valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. Its structure combines a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and methoxy and methyl groups that can influence solubility, metabolic stability, and target binding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 532440-88-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Off-white to solid | [9] |
| Purity | Typically ≥98% | [2][9] |
| Melting Point | 75-77 °C | [4] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
| SMILES | NC1=CC(OC)=C(C)C=C1Br | [1] |
| InChI Key | QZQKPBRFXIXISZ-UHFFFAOYSA-N | [9] |
Potential Synthesis and Reactivity
Hypothetical Synthetic Protocol: Bromination of a Precursor
Objective: To synthesize this compound via electrophilic bromination of a suitable precursor. A likely starting material would be 5-methoxy-4-methylaniline.
Materials:
-
5-methoxy-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Stir bar and magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 5-methoxy-4-methylaniline in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This protocol is illustrative and would require optimization for yield and purity.
Potential Applications in Drug Development
Substituted anilines are privileged structures in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents, most notably kinase inhibitors.[10][11][12][13] The bromine atom on this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce further molecular complexity.[14]
Role as a Scaffold in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site of the kinase. An aniline substituent on this core often provides a vector for modifications that can enhance potency and selectivity.[12] this compound could be used as a key intermediate in the synthesis of such inhibitors.
Illustrative Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.
Caption: A generalized workflow for synthesizing kinase inhibitors.
Potential Role in Signaling Pathways
Given the prevalence of aniline-based scaffolds in kinase inhibitors, a therapeutic agent derived from this compound would likely target a protein kinase involved in a disease-relevant signaling pathway, such as cancer cell proliferation or inflammation.
Hypothetical Inhibition of a Kinase Signaling Pathway
The diagram below illustrates how a hypothetical inhibitor derived from this aniline might interrupt a generic kinase signaling cascade.
Caption: A diagram of a generic kinase pathway and its inhibition.
Conclusion
This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its polysubstituted aromatic structure offers multiple avenues for synthetic elaboration, making it an attractive building block for creating complex molecules, particularly kinase inhibitors. While specific applications and detailed experimental protocols for this compound are not yet widely reported in the scientific literature, its structural features align well with the requirements for developing novel therapeutics. Further research into the reactivity and biological applications of this compound is warranted to fully explore its potential in the development of next-generation medicines.
References
- 1. 532440-88-3|this compound|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 532440-88-3 | this compound [synthonix.com]
- 3. This compound | 532440-88-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 532440-88-3 [sigmaaldrich.com]
- 6. acebiolab.com [acebiolab.com]
- 7. This compound|CAS 532440-88-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. This compound - 通用试剂 - 西典实验 [seedior.com]
- 9. 2-Bromo-4-methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]
- 10. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Nomenclature, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-methoxy-4-methylaniline, a substituted aniline derivative of increasing importance in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, outlines a robust synthetic protocol, discusses its pivotal role as a chemical intermediate, and provides essential safety and handling procedures.
Deciphering the IUPAC Name: A Systematic Approach
The formal IUPAC name, This compound , is derived following a systematic set of rules designed for unambiguous chemical communication. The foundation of this name is "aniline," a common name retained by IUPAC for aminobenzene (C₆H₅NH₂).[1][2]
The Logic of Locants:
The numbering of the benzene ring is dictated by the principal functional group, which in this case is the amino (-NH₂) group of aniline. According to IUPAC priority rules, the amine functional group is senior to alkyl, alkoxy, and halo groups.[3][4][5] Therefore, the carbon atom bearing the amino group is designated as position 1.
The subsequent numbering aims to assign the lowest possible locants to the other substituents. Following this rule:
-
The bromo group is at position 2.
-
The methyl group is at position 4.
-
The methoxy group is at position 5.
The substituents are then cited in alphabetical order (Bromo, methoxy, methyl) preceding the parent name "aniline." This systematic process ensures that the name corresponds to a single, unique chemical structure.
Caption: IUPAC numbering convention for the aniline ring.
Physicochemical and Structural Properties
This compound is typically an off-white to solid substance, valued as a versatile building block in organic synthesis.[6][7] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 532440-88-3 | [7][8] |
| Molecular Formula | C₈H₁₀BrNO | [7] |
| Molecular Weight | 216.08 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥98% | [7] |
| InChI Key | QZQKPBRFXIXISZ-UHFFFAOYSA-N | [7] |
| Storage Temperature | 2-8°C | [6] |
Synthesis Protocol: A Representative Pathway
Experimental Workflow:
-
Amine Protection (Acetylation): The starting material, 5-methoxy-4-methylaniline, undergoes acetylation to protect the reactive amino group. This prevents unwanted side reactions during the subsequent bromination step. The acetyl group acts as a directing group and can be easily removed later.
-
Electrophilic Aromatic Substitution (Bromination): The protected aniline is subjected to bromination. The acetylamino and methoxy groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-director. The positions ortho to the strong activating groups are the most likely sites for substitution.
-
Deprotection (Hydrolysis): The acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.
Caption: A multi-step workflow for the synthesis of the target compound.
Applications in Research and Drug Development
Substituted anilines, particularly halogenated derivatives, are crucial building blocks in medicinal chemistry and agrochemical research.[6][10] The presence of multiple functional groups on the this compound ring provides several reaction sites, making it a versatile intermediate for constructing more complex molecules.[6][11]
Key Roles:
-
Scaffold for Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[11] These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are critical for building the core structures of many pharmaceutical agents.[11]
-
Synthesis of Heterocyclic Compounds: This aniline derivative can be used to synthesize various heterocyclic compounds, which form the backbone of a vast number of therapeutic agents.[11]
-
Drug Discovery Intermediate: The specific substitution pattern of this molecule makes it a valuable precursor for synthesizing targeted libraries of compounds for screening against various biological targets, such as kinases.[12][13] The aniline substructure itself is common in pharmaceuticals, though its metabolic profile must be carefully considered to avoid potential toxicity.[14]
Caption: Synthetic utility of this compound.
Safety, Handling, and Disposal
As with all halogenated aromatic amines, this compound must be handled with appropriate safety precautions. Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[15]
Handling Protocols:
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with anilines; butyl or neoprene are often recommended), and chemical splash goggles.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16]
Waste Disposal:
-
Classification: Waste containing this compound must be treated as hazardous chemical waste.[16]
-
Segregation: Do not mix halogenated waste streams with non-halogenated waste, as this increases disposal costs and complexity.[17]
-
Disposal: Collect all waste in clearly labeled, sealed containers for disposal by a certified environmental health and safety provider. Do not dispose of this chemical down the drain.[16]
Conclusion
This compound is a structurally precise and synthetically valuable chemical intermediate. A thorough understanding of its IUPAC nomenclature provides a foundation for clear scientific communication. While detailed synthetic and application data in peer-reviewed literature is emerging, its utility as a building block in drug discovery and other areas of chemical synthesis is evident from its structure and the well-established reactivity of analogous compounds. Adherence to strict safety protocols is paramount when handling this and similar chemical entities to ensure a safe and productive research environment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 6. 2-Bromo-4-methoxy-5-methylaniline [myskinrecipes.com]
- 7. 2-Bromo-4-methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]
- 8. This compound | 532440-88-3 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. ossila.com [ossila.com]
- 14. news.umich.edu [news.umich.edu]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
Technical Guide: 2-Bromo-5-methoxy-4-methylaniline
An in-depth technical guide on 2-Bromo-5-methoxy-4-methylaniline for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated and methoxylated derivative of aniline. Such substituted anilines are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks for the synthesis of more complex molecules. This document provides a summary of the currently available technical information for this compound (CAS No. 532440-88-3). It is important to note that while basic identifiers and some spectroscopic data are available, detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively reported in publicly accessible literature.
Chemical Identity and Synonyms
The primary identifiers and synonyms for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 532440-88-3[1][2] |
| Molecular Formula | C₈H₁₀BrNO[3] |
| Molecular Weight | 216.08 g/mol [2][3] |
| IUPAC Name | This compound |
Table 2: Synonyms and Database Identifiers
| Synonym/Identifier |
| 2-bromo-5-methoxy-4-methylbenzenamine |
| Aniline, 2-bromo-5-methoxy-4-methyl- |
| 2-溴-5-甲氧基-4-甲基苯胺 (Chinese) |
Physicochemical Properties
Limited quantitative data on the physicochemical properties of this compound are available from commercial suppliers.
Table 3: Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white solid | [3] |
| Purity | ≥98% | Commercial Suppliers |
Experimental Information
Synthesis
Logical Workflow for Potential Synthesis
Caption: A logical workflow for the potential synthesis of substituted anilines.
Spectroscopic Data
Spectroscopic data for the characterization of this compound is available in select databases.
Table 4: Availability of Spectroscopic Data
| Data Type | Availability |
| 1H NMR Spectrum | Available[5] |
| IR Spectrum | Available[5] |
| Mass Spectrum | Available[5] |
Note: Access to the actual spectral data may require a subscription to the respective chemical database.
Biological Activity and Signaling Pathways
As of the latest available information, there are no published studies detailing the biological activity of this compound or its involvement in any specific signaling pathways. While substituted anilines are a common motif in pharmacologically active molecules, the biological profile of this particular compound has not been publicly disclosed.
Identifier and Name Relationship Diagram
Caption: Relationship between the primary chemical name and its identifiers.
Disclaimer: This technical guide has been compiled from publicly available information. The absence of detailed experimental protocols and biological data highlights a potential area for novel research. Researchers should exercise standard laboratory safety precautions when handling this or any chemical compound.
References
The Genesis of a Synthetic Revolution: A Technical History of Substituted Anilines
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline, a seemingly simple aromatic amine, stands as a cornerstone of modern organic chemistry. Its discovery in the early 19th century and the subsequent development of its substituted derivatives ignited a revolution in synthetic chemistry, leading to the birth of the synthetic dye industry and laying the groundwork for modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing the pivotal experiments, the evolution of synthetic methodologies, and the quantitative data that marked the dawn of a new era in chemical synthesis.
The Dawn of Aniline: From Indigo to Industrial Production
The story of aniline is one of multiple independent discoveries, a testament to the burgeoning field of organic chemistry in the 19th century.
-
1826: Otto Unverdorben - Through the destructive distillation of indigo, Unverdorben first isolated a substance he named "Crystallin."[1]
-
1834: Friedlieb Runge - While experimenting with coal tar, a byproduct of the burgeoning gas lighting industry, Runge isolated a substance that produced a blue color with chloride of lime, which he called "kyanol."[1]
-
1840: Carl Julius Fritzsche - Treating indigo with caustic potash yielded an oil he named "aniline," derived from the Sanskrit word for the indigo plant.[1]
-
1842: Nikolay Zinin - In a pivotal breakthrough, Zinin demonstrated the reduction of nitrobenzene to a base he called "benzidam" using ammonium sulfide. This marked the first synthesis of aniline from a readily available benzene derivative.[2][3][4]
-
1843: August Wilhelm von Hofmann - The eminent chemist August Wilhelm von Hofmann conducted a systematic study and proved that Crystallin, kyanol, and benzidam were, in fact, the same compound: aniline.[1]
The initial methods for producing aniline were inefficient and yielded small quantities. The true industrial potential of aniline was unlocked by Antoine Béchamp in 1854.
The Béchamp Reduction: A Catalyst for Industry
Béchamp discovered that nitrobenzene could be efficiently reduced to aniline using iron filings and an acid, typically acetic or hydrochloric acid.[5][6][7] This method, known as the Béchamp reduction, was significantly more economical and scalable than previous methods, paving the way for the mass production of aniline.[8] The reaction proceeds through the in-situ generation of ferrous salts which act as the reducing agent.
The Accidental Discovery that Sparked an Industry: Mauveine
In 1856, a student of Hofmann's, the eighteen-year-old William Henry Perkin, made a serendipitous discovery that would change the world. While attempting to synthesize the anti-malarial drug quinine by oxidizing impure aniline, he produced a black precipitate.[9] Upon further investigation, he found that this precipitate contained a brilliant purple dye, which he named "mauveine." This was the first synthetic organic dye.
Perkin's discovery, and his subsequent commercialization of mauveine, launched the synthetic dye industry. The demand for aniline skyrocketed, and the Béchamp reduction became the cornerstone of this new industrial enterprise.
The Expansion of the Aniline Palette: The Dawn of Substituted Anilines
The success of mauveine spurred chemists to explore the reactivity of aniline and to create a vast array of new dyes. This exploration led to the development of methods for introducing substituents onto the aniline ring, giving rise to the field of substituted anilines.
Diazotization and the Sandmeyer Reaction: A Gateway to Diverse Functionalities
In 1858, Peter Griess discovered the diazotization of aniline, a reaction that converts the amino group into a highly versatile diazonium salt (-N₂⁺).[10][11][12][13][14] This discovery was of monumental importance, as the diazonium group could be readily replaced by a wide variety of substituents.
In 1884, Traugott Sandmeyer found that the displacement of the diazonium group could be efficiently catalyzed by copper(I) salts.[15][16] This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing halides (-Cl, -Br) and the cyano group (-CN) onto the aromatic ring.
Early Syntheses of Key Substituted Anilines
The development of synthetic methodologies led to the preparation of a range of substituted anilines, each with unique properties and applications.
-
Toluidines (Methylanilines): The isomers of toluidine (o-, m-, and p-toluidine) were important intermediates in the synthesis of dyes. The typical 19th-century synthesis involved the nitration of toluene to form a mixture of nitrotoluenes, followed by reduction using methods like the Béchamp reduction.[17][18][19]
-
Chloroanilines: The synthesis of chloroanilines was generally achieved by the nitration of chlorobenzene followed by reduction of the resulting nitrochlorobenzene isomers.[20]
From Dyes to Drugs: The Medicinal Chemistry of Substituted Anilines
The late 19th century saw the application of aniline derivatives extend beyond the realm of dyes into the nascent field of medicinal chemistry.
-
Acetanilide: Introduced in 1886, acetanilide was one of the first synthetic analgesics and antipyretics. It was prepared by the acetylation of aniline. However, its use was later curtailed due to its toxicity.
-
Sulfonamides: The discovery of the antibacterial properties of Prontosil, a sulfonamide dye, in the 1930s ushered in the era of sulfa drugs. These drugs are derivatives of sulfanilamide, a substituted aniline.
Experimental Protocols from the 19th Century
The following are representative experimental procedures from the 19th century, illustrating the techniques and apparatus of the era.
Zinin's Reduction of Nitrobenzene (Conceptual Reconstruction based on 1842 report)
Nikolay Zinin's 1842 publication described the conversion of nitrobenzene to "benzidam" (aniline) using ammonium sulfide. While the original paper lacks the detailed experimental section of modern publications, the procedure can be conceptually reconstructed as follows:
-
Preparation of Ammonium Sulfide: Hydrogen sulfide gas was bubbled through a solution of aqueous ammonia.
-
Reaction: Nitrobenzene was mixed with an alcoholic solution of the prepared ammonium sulfide. The mixture was likely heated or allowed to react over an extended period.
-
Workup: The reaction mixture was then subjected to distillation to separate the product from the solvent and inorganic byproducts. The resulting "benzidam" was a colorless, oily liquid.
Béchamp Reduction of Nitrobenzene (A Representative Procedure)
A typical laboratory-scale Béchamp reduction in the late 19th century would have been performed as follows:
-
Apparatus: A round-bottomed flask fitted with a reflux condenser was used.
-
Reaction: Nitrobenzene and iron filings were placed in the flask. A small amount of hydrochloric acid or acetic acid was added to initiate the reaction. The mixture was then heated to reflux.
-
Workup: After the reaction was complete, the mixture was made alkaline with sodium hydroxide to precipitate iron hydroxides. The aniline was then separated by steam distillation.[21] The distillate, a milky emulsion of aniline and water, was collected.
-
Purification: The aniline was separated from the aqueous layer and further purified by fractional distillation.[22][23][24][25]
Purification of Aniline in the 19th Century
Early chemists employed several methods to purify aniline, which is prone to air oxidation and discoloration.[26]
-
Steam Distillation: This was a common method to separate aniline from non-volatile impurities and inorganic salts.[21]
-
Crystallization of Salts: Aniline was often converted to its hydrochloride or oxalate salt, which could be purified by recrystallization from water or ethanol. The pure aniline was then regenerated by treatment with a base.[27]
-
Distillation under Reduced Pressure: To avoid decomposition at its high atmospheric boiling point, aniline was sometimes distilled under reduced pressure.[27]
Data Presentation
The following tables summarize key physical constants for aniline and some of its early substituted derivatives as they were known in the 19th and early 20th centuries. It is important to note that these values may differ slightly from modern, more precise measurements due to the limitations of the analytical techniques of the time.
| Compound | Formula | Molecular Weight (approx.) | Melting Point (°C) | Boiling Point (°C) |
| Aniline | C₆H₅NH₂ | 93 | -6 | 184 |
| o-Toluidine | CH₃C₆H₄NH₂ | 107 | -23 | 200 |
| m-Toluidine | CH₃C₆H₄NH₂ | 107 | -30 | 203 |
| p-Toluidine | CH₃C₆H₄NH₂ | 107 | 44 | 200 |
| Acetanilide | C₆H₅NHCOCH₃ | 135 | 114 | 304 |
Data compiled from various historical and modern chemical literature.
Mandatory Visualizations
Timeline of the Discovery of Aniline and its Early Derivatives
Caption: A timeline of the key discoveries in the history of aniline.
The Zinin Reduction: From Nitrobenzene to Aniline
Caption: The Zinin reduction of nitrobenzene to aniline.
The Sandmeyer Reaction: A Versatile Tool for Aryl Functionalization
Caption: The Sandmeyer reaction pathway from aniline.
Conclusion
The discovery and development of substituted anilines represent a pivotal chapter in the history of chemistry. From their origins in the distillates of natural products and industrial waste to their role as the building blocks of vibrant dyes and life-saving medicines, the journey of anilines is a compelling narrative of scientific inquiry, accidental discovery, and industrial innovation. The foundational synthetic methods developed in the 19th century, such as the Béchamp reduction and the Sandmeyer reaction, remain fundamental concepts in organic chemistry and continue to inform the development of new synthetic strategies. This rich history underscores the profound impact that a single class of molecules can have on science, technology, and society.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. PIERRE JACQUES ANTOINE BÉCHAMP Contributions to chemistry [redalyc.org]
- 8. The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen | Polotnyuk | Kataliz v promyshlennosti [catalysis-kalvis.ru]
- 9. gauthmath.com [gauthmath.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Griess test - Wikipedia [en.wikipedia.org]
- 13. Griess, J.P. (1858) Vorlaufige Notiz über die Einwirkung von salpetriger Saure auf Amidinitround Aminitrophenylsaure. Justus Liebigs Annalen der Chemie, 1858, 123-125. - References - Scientific Research Publishing [scirp.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. historyofscience.com [historyofscience.com]
- 16. Sandmeyer, T. (1884) Ueber die Ersetzung der Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der Deutschen Chemischen Gesellschaft, 17, 1633-1635. - References - Scientific Research Publishing [scirp.org]
- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 18. quora.com [quora.com]
- 19. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Aniline - Wikipedia [en.wikipedia.org]
- 21. echemi.com [echemi.com]
- 22. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]
- 23. scribd.com [scribd.com]
- 24. US2795538A - Fractional distillation of coal tar - Google Patents [patents.google.com]
- 25. Tech-Type: Fractional Distillation of Coal Tar [portfolio-pplus.com]
- 26. texiumchem.com [texiumchem.com]
- 27. reddit.com [reddit.com]
A-Technical-Guide-to-the-Role-of-Halogenated-Anilines-in-Medicinal-Chemistry
A Senior Application Scientist's Guide to the Strategic Use of Halogenated Anilines in Drug Discovery
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, present in a significant number of approved therapeutic agents.[1] However, its inherent properties, such as susceptibility to metabolic oxidation, often necessitate structural modifications to achieve desirable drug-like characteristics.[2] Halogenation represents a powerful and versatile strategy to modulate the physicochemical and pharmacokinetic profiles of aniline-containing molecules. This guide provides an in-depth analysis of the multifaceted roles of halogenated anilines in modern drug design. We will explore the causal relationships between halogen substitution and key molecular properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity. Through case studies of approved drugs and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rational application of this privileged structural motif.
The Aniline Scaffold and the Strategic Imperative of Halogenation
Aniline and its derivatives are prevalent structural motifs in pharmaceuticals, valued for their synthetic accessibility and versatile reactivity.[3][4] The amino group can act as a hydrogen bond donor and a basic center, facilitating interactions with biological targets. However, the electron-rich nature of the aromatic ring and the amino group itself makes aniline-based compounds prone to rapid metabolism, primarily through oxidation by cytochrome P450 enzymes.[1][5] This can lead to the formation of reactive metabolites and may result in poor pharmacokinetic profiles or toxicity.[2]
Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a primary strategy employed by medicinal chemists to mitigate these liabilities and to fine-tune a molecule's properties for therapeutic efficacy.[6] The choice of halogen and its position on the aniline ring can profoundly alter the electronic landscape, steric profile, and metabolic fate of the parent compound.
The Multifaceted Influence of Halogens on Physicochemical Properties
The strategic placement of a halogen atom on an aniline ring instigates a cascade of changes in its fundamental physicochemical properties. Understanding these effects is critical for rational drug design.
Electronic Effects: Modulating Basicity (pKa)
The basicity of the aniline nitrogen is a crucial parameter, influencing solubility, receptor binding, and cell permeability. Halogens are electron-withdrawing groups, and their introduction onto the phenyl ring decreases the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa of the conjugate acid).[7][8]
This effect is primarily inductive and is most pronounced when the halogen is at the ortho or para position. Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing effect.[6]
| Compound | Substituent | pKa (Anilinium ion) |
| Aniline | H | 4.60 |
| 4-Fluoroaniline | 4-F | 4.65 |
| 4-Chloroaniline | 4-Cl | 3.98 |
| 4-Bromoaniline | 4-Br | 3.86 |
| 4-Iodoaniline | 4-I | 3.78 |
| Data compiled from authoritative chemical data sources.[8][9] |
Causality: The withdrawal of electron density from the aromatic ring reduces the availability of the nitrogen lone pair to accept a proton, making the aniline less basic.[7][10] This modulation is a key tool for optimizing a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Permeability
Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. Halogenation generally increases the lipophilicity of a molecule. The effect scales with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.
Rationale: By increasing lipophilicity, halogenation can enhance a compound's ability to penetrate the lipid bilayers of cells, a necessary step for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the choice of halogen is a careful balancing act to achieve the optimal logP for a given therapeutic target.
Conformation and Binding: The Power of Halogen Bonding
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding .[11] This occurs when an electron-deficient region on the halogen atom (the σ-hole) interacts favorably with a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom on a biological target.[11][12]
This interaction is distinct from hydrogen bonding and can be remarkably strong, with bond strengths increasing from chlorine to iodine.[11][13] Fluorine, due to its high electronegativity and lack of a significant σ-hole, does not typically form halogen bonds.[14]
// Node Styling drug [fontcolor="#202124"]; target [fontcolor="#202124"]; } enddot Caption: Halogen bond between a drug and a protein carbonyl.
Significance: The ability to form halogen bonds provides a powerful tool for enhancing ligand-receptor binding affinity and selectivity.[14] Medicinal chemists can rationally introduce chlorine, bromine, or iodine atoms into an aniline scaffold to engage with specific Lewis basic pockets in a target protein, thereby increasing potency.[12]
Strategic Applications in Drug Design & Development
The theoretical principles of halogenation translate into tangible benefits in drug discovery, from enhancing potency to improving metabolic stability.
Enhancing Potency and Selectivity
The introduction of halogens can lead to significant gains in biological activity. This enhancement can arise from a combination of factors:
-
Improved Target Occupancy: Halogen bonding can anchor a ligand into its binding site, increasing the residence time and potency.[14]
-
Favorable Conformations: Steric interactions from halogens can lock the molecule into a more biologically active conformation.
-
Increased Lipophilicity: Enhanced membrane permeability can lead to higher effective concentrations at the target site.
Modulating Metabolic Fate (DMPK)
One of the most critical applications of halogenation is to block sites of metabolic oxidation.[15] Aromatic hydroxylation is a common metabolic pathway for aniline-containing drugs. By placing a sterically bulky and electronically deactivating halogen, such as chlorine or bromine, at a metabolically labile position (e.g., the para position), chemists can effectively shield the ring from enzymatic attack.[15]
// Nodes Aniline [label="Aniline\n(Metabolically Labile)", fillcolor="#FFFFFF", fontcolor="#202124"]; P450 [label="CYP450\nEnzymes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Oxidized Metabolite\n(Rapid Clearance/Toxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; HalogenatedAniline [label="Halogenated Aniline\n(Metabolically Blocked)", fillcolor="#FFFFFF", fontcolor="#202124"]; StableDrug [label="Stable Drug\n(Improved PK Profile)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline -> P450 [label=" Oxidation", color="#EA4335"]; P450 -> Metabolite; HalogenatedAniline -> P450 [label=" Blocked", style=dashed, color="#5F6368"]; HalogenatedAniline -> StableDrug [color="#34A853"]; } enddot Caption: Halogenation as a metabolic blocking strategy.
This strategy, known as "metabolic blocking," can dramatically increase the half-life and oral bioavailability of a drug candidate. Fluorine is particularly effective in this role due to the strength of the C-F bond, which is highly resistant to cleavage.[15]
Case Study: Gefitinib (Iressa)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. A key structural feature of Gefitinib is its 3-chloro-4-fluoroaniline moiety.[16]
-
The Role of Chlorine: The chlorine atom at the 3-position serves multiple purposes. It enhances the lipophilicity of the molecule, contributing to cell permeability. It also provides a steric block, influencing the conformation of the quinazoline core.
-
The Role of Fluorine: The fluorine atom at the 4-position is critical. It lowers the pKa of the aniline nitrogen, modulating its basicity for optimal kinase hinge binding. Crucially, it also blocks the para position, a primary site for oxidative metabolism, thereby improving the drug's metabolic stability and pharmacokinetic profile.
The dual halogenation pattern in Gefitinib is a classic example of rational drug design, where each halogen is strategically placed to confer specific, beneficial properties.[16]
Synthetic Strategies and Methodologies
The synthesis of halogenated anilines is a well-established field in organic chemistry, with numerous methods available for their preparation.[17][18] Electrophilic aromatic substitution is a common approach.
Protocol: Regioselective Bromination of an Acetanilide
Direct halogenation of aniline is often difficult to control and can lead to multiple substitutions and oxidation.[7] A more reliable method involves first protecting the amino group as an amide (e.g., acetanilide), which moderates its activating effect and directs substitution primarily to the para position. The amino group can then be regenerated by hydrolysis.
Objective: To synthesize 4-bromoaniline from aniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide (aq)
-
Ethanol
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
Rationale: The acetyl group reduces the activating nature of the amine, preventing polysubstitution and protecting it from oxidation by bromine.
-
In a fume hood, dissolve aniline in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction to warm to room temperature and then pour into ice water to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Electrophilic Bromination:
-
Rationale: The acetamido group is an ortho, para-director. Due to steric hindrance, the major product will be the para-substituted isomer.
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 25°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude 4-bromoacetanilide.
-
Collect the product by vacuum filtration.
-
-
Deprotection (Hydrolysis):
-
Rationale: The amide is hydrolyzed back to the free amine under basic or acidic conditions. Basic hydrolysis is used here.
-
Suspend the crude 4-bromoacetanilide in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution to room temperature. The 4-bromoaniline product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and dry.
-
-
Purification:
-
Rationale: Recrystallization from a suitable solvent (e.g., ethanol/water) will remove impurities and yield pure 4-bromoaniline.
-
Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly.
-
Challenges and Future Perspectives
While halogenation is a powerful tool, it is not without potential drawbacks. The introduction of halogens, particularly heavier ones, can sometimes lead to unforeseen liabilities:
-
Toxicity: Certain halogenated aromatic compounds can be associated with toxicity, including the potential for forming reactive quinone-imine species.[19][20]
-
Off-Target Effects: Increased lipophilicity can lead to non-specific binding to proteins and ion channels (e.g., hERG).
-
Environmental Persistence: The stability of the carbon-halogen bond can make these compounds environmentally persistent.[21]
Future research will continue to refine the use of halogenation. This includes the development of more selective halogenating agents and a deeper computational understanding of halogen bonding to better predict binding affinities and off-target effects.[22][23] The strategic use of "multi-halogen" patterns, as seen in drugs like Gefitinib, where different halogens are used to fine-tune multiple properties simultaneously, will likely become more prevalent.
Conclusion
Halogenated anilines are a critically important structural class in medicinal chemistry. The strategic introduction of halogens provides an indispensable toolkit for modulating the electronic, steric, and pharmacokinetic properties of drug candidates. From lowering pKa and increasing lipophilicity to enabling potent halogen bonding interactions and blocking sites of metabolism, the thoughtful application of halogenation is a cornerstone of modern rational drug design. A thorough understanding of the underlying physicochemical principles allows medicinal chemists to harness the power of halogens to transform promising lead compounds into effective and safe therapeutic agents.
References
- 1. cresset-group.com [cresset-group.com]
- 2. news.umich.edu [news.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. afit.edu [afit.edu]
- 10. journaleras.com [journaleras.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Review of 2-Bromo-5-methoxy-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 2-Bromo-5-methoxy-4-methylaniline, a substituted aniline with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential role as a versatile intermediate in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a halogenated aromatic amine. The presence of bromo, methoxy, and methyl groups on the aniline scaffold imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.
| Property | Data |
| CAS Number | 532440-88-3 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white solid |
| Melting Point | 75-77 °C |
| Purity | Typically ≥98% |
Spectroscopic Data Summary
While detailed spectral analyses are not extensively published, the following table summarizes the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, a methyl group singlet, and an amine group singlet. |
| ¹³C NMR | Resonances for aromatic carbons, including those bonded to bromine, nitrogen, and the methoxy group, as well as signals for the methoxy and methyl carbons. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C-O stretching of the methoxy group, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of the precursor 5-methoxy-4-methylaniline. The following is a representative experimental protocol based on general procedures for the bromination of anilines.
Synthesis of this compound from 5-methoxy-4-methylaniline
Materials:
-
5-methoxy-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-4-methylaniline (1 equivalent) in anhydrous dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Applications in Drug Discovery and Development
Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in constructing complex molecular architectures. The aniline and methoxy groups can also be modified or can participate in hydrogen bonding interactions with biological targets.
While specific biological activities for this compound are not yet reported, its structural motifs are present in molecules with known therapeutic potential, such as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds.
This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental investigation is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and biological activity.
References
A Deep Dive into the Electronic Landscape of Substituted Anilines: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The electronic properties of the aniline ring system are highly tunable through aromatic substitution, directly influencing molecular interactions, reactivity, and ultimately, biological activity and material performance. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of substituted anilines, offering a valuable resource for rational drug design and the development of novel materials.
The Influence of Substituents on the Electronic Properties of Aniline
The electronic character of a substituent on the aniline ring profoundly alters the electron density distribution, particularly at the amino group. This modulation of the electronic landscape governs the molecule's properties. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, resulting in lower basicity.[1] These effects can be systematically studied and quantified through theoretical and computational chemistry, providing predictive power for molecular design.
Basicity and Hammett Correlations
The basicity of substituted anilines, quantified by their pKa values, is a critical parameter in drug development as it influences a molecule's charge state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A clear correlation exists between the electronic nature of the substituent and the pKa of the aniline derivative.
The Hammett equation provides a powerful tool to quantify this relationship, correlating the pKa values with the Hammett substituent constant (σ). This linear free-energy relationship demonstrates that electron-donating groups, which have negative σ values, increase the pKa, while electron-withdrawing groups, with positive σ values, decrease it.[1][2]
Table 1: Physicochemical Properties of Selected Para-Substituted Anilines
| Substituent (para-) | Hammett Constant (σp) | pKa | C-N Bond Length (Å) |
| -NH₂ | -0.66 | 6.08 | 1.393 |
| -OCH₃ | -0.27 | 5.34 | 1.394 |
| -CH₃ | -0.17 | 5.08 | 1.395 |
| -H | 0.00 | 4.60 | 1.396 |
| -Cl | 0.23 | 3.98 | 1.398 |
| -Br | 0.23 | 3.91 | 1.398 |
| -CN | 0.66 | 1.74 | 1.401 |
| -NO₂ | 0.78 | 1.00 | 1.402 |
Data compiled from various sources for illustrative purposes. Actual values may vary slightly depending on the specific experimental or computational conditions.[1][2][3]
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.
The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive.[4] In substituted anilines, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level.[5] This modulation of the frontier orbitals is critical for understanding charge transfer interactions and designing molecules with specific electronic properties for applications such as organic semiconductors.[5]
Table 2: Calculated HOMO, LUMO, and Energy Gap for Selected Substituted Anilines
| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-methyl | -5.12 | -0.21 | 4.91 |
| m-methyl | -5.15 | -0.19 | 4.96 |
| o-methyl | -5.13 | -0.23 | 4.90 |
| p-nitro | -6.21 | -2.01 | 4.20 |
| m-nitro | -6.25 | -1.95 | 4.30 |
| o-nitro | -6.18 | -2.05 | 4.13 |
| p-methoxy | -4.98 | -0.15 | 4.83 |
| m-methoxy | -5.05 | -0.12 | 4.93 |
| o-methoxy | -5.01 | -0.18 | 4.83 |
Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative and sourced from computational studies.[6]
Methodologies for Theoretical Studies
The electronic properties of substituted anilines are primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Computational Protocol for Electronic Property Calculation
A typical workflow for the computational study of substituted anilines involves the following steps:
-
Molecular Structure Optimization: The three-dimensional structure of the substituted aniline is optimized to find its lowest energy conformation. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G** or 6-311++G(d,p).[6][7][8]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include:
-
Molecular Orbital Analysis: Calculation of HOMO and LUMO energies and visualization of the orbitals.
-
Population Analysis: Determination of atomic charges (e.g., Mulliken, Natural Bond Orbital) to understand the electron distribution.
-
Electrostatic Potential Mapping: Visualization of the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.[4]
-
-
Solvation Effects: To model the behavior of substituted anilines in a biological or solution-phase environment, solvation models such as the Polarizable Continuum Model (PCM) can be employed.[9]
Experimental pKa Determination
Experimental pKa values are typically determined using spectrophotometric or potentiometric titration methods. These experimental values serve as a crucial benchmark for validating and refining computational pKa prediction models.
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Influence of electron-donating and -withdrawing groups on aniline basicity.
Caption: A typical computational workflow for studying substituted anilines.
Correlation with Biological Activity: QSAR and Drug Development
The electronic properties of substituted anilines are frequently used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[10][11] QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For instance, the toxicity of substituted anilines has been correlated with parameters such as the Hammett constant, HOMO and LUMO energies, and atomic charges.[10]
In drug development, understanding how substitutions on an aniline-containing drug candidate affect its electronic properties is paramount. For example, modifying the basicity (pKa) of an aniline nitrogen can significantly impact the drug's ability to cross cell membranes or bind to its target protein. Theoretical calculations can guide the selection of substituents to optimize both the pharmacokinetic and pharmacodynamic profiles of a drug molecule.
Caption: Relationship between electronic descriptors and biological activity in QSAR.
Conclusion
Theoretical studies provide an indispensable framework for understanding and predicting the electronic properties of substituted anilines. By leveraging computational chemistry, researchers can gain deep insights into structure-property relationships, guiding the rational design of molecules with tailored characteristics. For professionals in drug development and materials science, these theoretical approaches offer a powerful and cost-effective strategy to accelerate the discovery and optimization of new chemical entities. The continued development of computational methods and theoretical models promises to further enhance our ability to harness the rich chemical diversity of substituted anilines for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journaleras.com [journaleras.com]
- 4. thaiscience.info [thaiscience.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-5-methoxy-4-methylaniline: An Essential Intermediate for Pharmaceutical and Agrochemical Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-5-methoxy-4-methylaniline is a key building block in the synthesis of a variety of compounds with potential applications in the pharmaceutical and agrochemical industries. Its substituted aniline structure makes it a versatile intermediate for the development of novel bioactive molecules. This document provides a comprehensive three-step protocol for the synthesis of this compound, commencing with the acetylation of 4-methoxy-3-methylaniline, followed by regioselective bromination of the resulting acetanilide, and concluding with acidic hydrolysis to yield the final product. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are presented to ensure reproducibility.
Introduction
The synthesis of halogenated and substituted anilines is of significant interest in medicinal and process chemistry due to their prevalence in the core structures of many therapeutic agents and agrochemicals. The title compound, this compound, possesses a unique substitution pattern that allows for further chemical modifications, making it a valuable precursor for creating diverse chemical libraries for drug discovery and crop protection research. The following protocol outlines a reliable and efficient pathway for its laboratory-scale synthesis.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the reactive amino group of the starting material, 4-methoxy-3-methylaniline, via acetylation. This is followed by the selective introduction of a bromine atom at the position ortho to the acetamido group. The final step is the deprotection of the amino group by hydrolysis to afford the desired product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide (Acetylation)
This procedure is adapted from standard protocols for the acetylation of substituted anilines.[1][2][3]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.
-
The solid product, N-(4-methoxy-3-methylphenyl)acetamide, will precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.
-
Dry the product in a vacuum oven to obtain the purified N-(4-methoxy-3-methylphenyl)acetamide.
| Reagent/Parameter | Quantity/Value |
| 4-methoxy-3-methylaniline | 10.0 g (72.9 mmol) |
| Glacial Acetic Acid | 50 mL |
| Acetic Anhydride | 8.0 mL (85.3 mmol) |
| Reflux Time | 2 hours |
| Expected Yield | 85-95% |
| Purity (by NMR) | >95% |
Step 2: Synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (Bromination)
This protocol is based on established methods for the regioselective bromination of activated acetanilides using N-bromosuccinimide (NBS).[4][5][6]
Protocol:
-
In a round-bottom flask, dissolve the N-(4-methoxy-3-methylphenyl)acetamide from Step 1 in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) to the solution in a single portion.
-
Add a catalytic amount of a protic acid, such as a single drop of concentrated hydrochloric acid, to initiate the reaction.
-
Stir the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash the filter cake with water.
-
The crude product, N-(2-bromo-5-methoxy-4-methylphenyl)acetamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
| Reagent/Parameter | Quantity/Value |
| N-(4-methoxy-3-methylphenyl)acetamide | 10.0 g (55.8 mmol) |
| N-Bromosuccinimide (NBS) | 10.4 g (58.6 mmol) |
| Acetonitrile | 100 mL |
| Concentrated HCl | 1 drop |
| Reaction Time | 20-30 minutes |
| Expected Yield | 80-90% |
| Purity (by NMR) | >97% |
Step 3: Synthesis of this compound (Hydrolysis)
This procedure is adapted from standard acid-catalyzed hydrolysis protocols for N-aryl acetamides.[7]
Protocol:
-
Place the N-(2-bromo-5-methoxy-4-methylphenyl)acetamide from Step 2 in a round-bottom flask equipped with a reflux condenser.
-
Add a mixture of concentrated hydrochloric acid and ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will be present as its hydrochloride salt.
-
Carefully neutralize the acidic solution by the slow addition of a base, such as a concentrated solution of sodium hydroxide, until the pH is basic (pH > 9). This will liberate the free aniline.
-
The product, this compound, may separate as an oil or a solid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Reagent/Parameter | Quantity/Value |
| N-(2-bromo-5-methoxy-4-methylphenyl)acetamide | 10.0 g (38.7 mmol) |
| Concentrated Hydrochloric Acid | 50 mL |
| Ethanol | 50 mL |
| Reflux Time | 3-4 hours |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Summary of Quantitative Data
| Step | Product Name | Starting Material | Reagents | Reaction Time | Expected Yield | Purity |
| 1 | N-(4-methoxy-3-methylphenyl)acetamide | 4-methoxy-3-methylaniline | Acetic Anhydride, Acetic Acid | 2 hours | 85-95% | >95% |
| 2 | N-(2-bromo-5-methoxy-4-methylphenyl)acetamide | N-(4-methoxy-3-methylphenyl)acetamide | N-Bromosuccinimide, HCl (cat.) | 20-30 min | 80-90% | >97% |
| 3 | This compound | N-(2-bromo-5-methoxy-4-methylphenyl)acetamide | Hydrochloric Acid, Ethanol | 3-4 hours | 75-85% | >98% |
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and are suitable for laboratory-scale synthesis. The availability of this protocol will facilitate the use of this versatile intermediate in the development of new chemical entities for the pharmaceutical and agrochemical sectors. Researchers are advised to follow standard laboratory safety procedures when handling the reagents and performing the reactions described.
References
- 1. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 7. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
Application Note: A Versatile Synthetic Pathway from 3-Methoxy-4-methylaniline for the Development of Kinase Inhibitor Scaffolds
Introduction
3-Methoxy-4-methylaniline, also known as o-cresidine, is a valuable and versatile starting material in medicinal chemistry and drug discovery.[1][2] Its substituted aniline scaffold provides a key building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the methoxy and methyl groups on the aromatic ring influences the molecule's electronic properties and steric profile, offering a nuanced platform for the design of targeted therapeutics. This application note presents a detailed synthetic pathway for the transformation of 3-methoxy-4-methylaniline into a core scaffold commonly found in kinase inhibitors, a critical class of drugs in oncology and immunology.[3][4]
The rationale for this synthetic route is to leverage robust and widely applicable reactions to construct a biaryl-amine, a privileged structure in kinase inhibition.[1] The pathway involves an initial bromination of the aniline ring to introduce a versatile synthetic handle, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This sequence is a cornerstone of modern medicinal chemistry, enabling the efficient and modular synthesis of complex molecular architectures.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 3-methoxy-4-methylaniline in the synthesis of novel bioactive compounds.
Synthetic Pathway Overview
The synthetic strategy is a two-step process designed for efficiency and adaptability. The first step is the regioselective bromination of 3-methoxy-4-methylaniline to yield 5-bromo-3-methoxy-4-methylaniline. This intermediate is then utilized in a Suzuki-Miyaura cross-coupling reaction with a heterocyclic boronic acid, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, to generate the target biaryl-amine scaffold.
Caption: Synthetic workflow from 3-methoxy-4-methylaniline to a biaryl-amine scaffold.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-3-methoxy-4-methylaniline (Intermediate)
This protocol describes the regioselective bromination of 3-methoxy-4-methylaniline at the position para to the methoxy group and ortho to the amine, which is activated by both groups.
Materials:
-
3-Methoxy-4-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve 3-methoxy-4-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-bromo-3-methoxy-4-methylaniline.
Part 2: Synthesis of 3-Methoxy-4-methyl-5-(pyridin-4-yl)aniline (Final Product)
This protocol details the Suzuki-Miyaura cross-coupling of the brominated intermediate with a pyridineboronic acid ester. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in the synthesis of biaryl compounds.[6]
Materials:
-
5-Bromo-3-methoxy-4-methylaniline (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.03 eq)
-
Triphenylphosphine (PPh3) (0.06 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene (solvent)
-
1,4-Dioxane (solvent)
-
Water (solvent)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk flask, add 5-bromo-3-methoxy-4-methylaniline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed 3:1:1 mixture of toluene, 1,4-dioxane, and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 3-methoxy-4-methyl-5-(pyridin-4-yl)aniline.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data (Hypothetical) |
| 5-Bromo-3-methoxy-4-methylaniline | C8H10BrNO | 216.08 | 85-95 | ¹H NMR (CDCl₃): δ 6.85 (s, 1H), 6.50 (s, 1H), 3.80 (s, 3H), 2.20 (s, 3H). MS (ESI): m/z 216.0, 218.0 [M+H]⁺. |
| 3-Methoxy-4-methyl-5-(pyridin-4-yl)aniline | C13H14N2O | 214.26 | 70-85 | ¹H NMR (CDCl₃): δ 8.60 (d, 2H), 7.40 (d, 2H), 6.90 (s, 1H), 6.60 (s, 1H), 3.85 (s, 3H), 2.25 (s, 3H). MS (ESI): m/z 215.1 [M+H]⁺. |
Discussion and Mechanistic Insights
The synthetic pathway outlined in this application note is both robust and versatile. The initial bromination with N-bromosuccinimide is a mild and effective method for the regioselective halogenation of the electron-rich aniline ring. The directing effects of the amino and methoxy groups favor substitution at the C5 position.
The subsequent Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[6] The catalytic cycle, as established in the literature, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic ester and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high yields and can be further optimized for different substrates.[6]
Conclusion
This application note provides a detailed and reliable synthetic pathway for the conversion of 3-methoxy-4-methylaniline into a valuable biaryl-amine scaffold, a key component of many kinase inhibitors. The described protocols for bromination and Suzuki-Miyaura coupling are based on well-established and efficient chemical transformations. This synthetic route offers a flexible and modular approach for the generation of diverse libraries of potential drug candidates for screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-4-methylaniline
<
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides a detailed technical overview and a robust protocol for the Buchwald-Hartwig amination using 2-Bromo-5-methoxy-4-methylaniline as a key aryl halide substrate. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into reaction optimization and mechanistic considerations to ensure reproducible and high-yielding results.
Introduction: The Significance of the Buchwald-Hartwig Amination
The synthesis of C(sp²)–N bonds is a fundamental transformation in organic chemistry.[3] Traditional methods for forging these bonds often require harsh reaction conditions and exhibit limited substrate scope.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s provided a milder and more general alternative, significantly expanding the toolkit for synthetic chemists.[1][3] The reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[2][4]
The substrate of focus, this compound, presents an interesting case for this transformation. As an electron-rich bromoaniline, its reactivity can be finely tuned through the judicious selection of catalyst, ligand, base, and solvent.[1][5] Understanding these parameters is crucial for achieving successful and efficient coupling.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the aryl halide (this compound) to form a Pd(II) complex.[2][4][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by the base generates a palladium-amido complex.[4][5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of specific parameters may be required for different coupling partners.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Reaction Setup and Execution
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv). Then, add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.[1][12] For a substrate like this compound, which is an electron-rich aniline, certain considerations are paramount.
| Parameter | Recommended Options | Rationale and Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[5] The choice can influence reaction kinetics and catalyst stability. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | For electron-rich aryl bromides, bulky and electron-donating ligands are often necessary to promote the oxidative addition and reductive elimination steps.[1][8] Bidentate ligands like BINAP can also be effective.[1] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[4][5] Sodium tert-butoxide is a common choice, but for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate or cesium carbonate may be preferable.[9][10] The solubility of the base can also be a critical factor.[9] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used.[6][9] Toluene is a common and effective choice due to its ability to dissolve the reactants and its relatively high boiling point.[9][10] Dioxane can also be a good solvent, particularly for more challenging couplings.[6] |
| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to drive the reaction to completion, especially with less reactive aryl halides.[11] |
Troubleshooting Common Issues:
-
Low Yield or No Reaction: Consider increasing the catalyst and/or ligand loading. A screen of different ligands and bases is often beneficial. Ensure the solvent is anhydrous and the reaction is maintained under a strictly inert atmosphere. For less reactive aryl chlorides, more electron-rich and bulky ligands are often required.[9][10]
-
Side Reactions (e.g., Hydrodehalogenation): This can occur if the reductive elimination is slow. Switching to a more sterically hindered ligand can sometimes disfavor this side pathway.[1]
-
Substrate Decomposition: If the starting materials are sensitive to strong bases, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[10]
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to a wide range of substrates, including the electron-rich this compound. The protocol and insights provided in this guide serve as a valuable starting point for the development of robust and efficient C-N bond-forming reactions in both academic and industrial settings.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-methoxy-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Bromo-5-methoxy-4-methylaniline with various boronic acids. As an electron-rich ortho-bromoaniline, this substrate presents unique considerations for reaction optimization to achieve high yields and purity. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for researchers.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.
General Reaction Scheme
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol provides a general procedure for the Suzuki coupling of this compound with various arylboronic acids using a common palladium catalyst and base combination.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 mixture, degassed)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate the mixture at 120°C for 30 minutes.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxy-4-methylaniline.
Synthesis of Starting Material: this compound
A potential synthetic route to the starting material involves the bromination of 5-methoxy-4-methylaniline.
Materials:
-
5-methoxy-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Magnetic stirrer
Procedure:
-
Dissolve 5-methoxy-4-methylaniline in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of ortho-bromoanilines with various arylboronic acids, which can be extrapolated as a starting point for this compound. Optimization for the specific substrate is highly recommended.
Table 1: Representative Conditions for Suzuki Coupling of ortho-Bromoanilines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-24 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 70-80 |
Yields are based on reactions with structurally similar ortho-bromoanilines and should be considered as estimates.
Mandatory Visualizations
Experimental Workflow
Caption: Suzuki Coupling Experimental Workflow.
Suzuki Catalytic Cycle
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxy-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the palladium-catalyzed cross-coupling of 2-Bromo-5-methoxy-4-methylaniline, a versatile building block in the synthesis of complex organic molecules. This intermediate is particularly valuable in the development of novel pharmaceutical compounds and functional materials. The protocols outlined below are for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Due to a lack of extensive published data specifically for this compound, the following protocols and data tables are based on established methodologies for structurally similar aryl bromides and bromoanilines. These should serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, creating a biaryl scaffold common in medicinal chemistry.
Representative Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of aryl bromides with various boronic acids.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 | 8-16 | 75-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 80-98 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (2.0) | 2-MeTHF | 80-90 | 10-18 | 85-99 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (10:1) | 110 | 6-12 | 70-90 |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Notes and Protocols: 2-Bromo-5-methoxy-4-methylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxy-4-methylaniline is a versatile, trifunctional aromatic building block crucial in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and an electron-donating methoxy group, makes it an ideal starting material for the construction of heterocyclic scaffolds and other key intermediates in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of bioactive compounds, particularly kinase inhibitors.
Key Applications in Drug Discovery
The structural motif of this compound is frequently employed in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways driving the growth and proliferation of cancer cells. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. These modifications are critical for tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Molecules synthesized from this building block often target key signaling pathways implicated in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
Targeted Signaling Pathways
VEGFR-2 Signaling Pathway: The VEGFR-2 pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][3]
PDGFR Signaling Pathway: The PDGFR pathway plays a significant role in cell growth, proliferation, and differentiation.[4][5] Dysregulation of this pathway is associated with various cancers and fibrotic diseases.[4] Ligand binding induces receptor dimerization and activation of intracellular signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation.[6]
Experimental Protocols
The following protocols provide generalized methodologies for key reactions utilizing this compound and its isomers as starting materials. Researchers should note that reaction conditions may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols for N-arylation of 2-Bromo-5-methoxy-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-arylation of 2-Bromo-5-methoxy-4-methylaniline, a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocols described herein are based on well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are the cornerstone methods for the formation of C-N bonds.[1][2]
Introduction
N-arylated anilines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is therefore of paramount importance in medicinal chemistry and drug development. This compound serves as a valuable building block, and its N-arylation opens avenues to a diverse range of complex molecules. This document outlines two primary, reliable, and broadly applicable methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for C-N bond formation due to its high efficiency, functional group tolerance, and broad substrate scope.[2][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. In contrast, the Ullmann condensation is a classical copper-catalyzed reaction that has seen significant improvements, now often utilizing catalytic amounts of copper and ligands to facilitate the coupling under milder conditions than traditionally required.[1][4]
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the N-arylation of anilines. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[2][5]
General Reaction Scheme:
Where Ar-X is an aryl halide or triflate.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[2]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-10 mol%).
-
Add the base (1.5-2.5 equiv).
-
Add the anhydrous solvent.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent | [5] |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | [5] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High | [5] |
Note: Yields are generalized from reactions with similar substrates and may require optimization for this compound.
Visualization of Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically involving a copper catalyst. Modern variations of this reaction often utilize ligands to improve efficiency and allow for milder reaction conditions.[1][4]
General Reaction Scheme:
Where Ar-X is typically an aryl iodide or bromide.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)
-
Ligand (e.g., L-proline, phenanthroline, TMEDA)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.0-1.2 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).
-
Add the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-160 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Ullmann Condensation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 12-24 | Good | General Ullmann Conditions |
| Cu₂O (5) | Phenanthroline (10) | K₃PO₄ (2.0) | DMF | 120 | 24 | Moderate to Good | [1] |
| Cu(OAc)₂ (10) | TMEDA (20) | Cs₂CO₃ (2.0) | NMP | 110 | 18 | Good | [6] |
Note: Yields are generalized from reactions with similar substrates and may require optimization for this compound.
Visualization of Ullmann Condensation Workflow
Caption: Workflow for Ullmann N-arylation.
Signaling Pathways and Logical Relationships
The choice between Buchwald-Hartwig amination and Ullmann condensation often depends on several factors including substrate scope, functional group tolerance, and cost. The following diagram illustrates the decision-making process.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Note: N-Boc-Protected Pyrrolidines as Versatile Intermediates in the Synthesis of Active Pharmaceutical Ingredients
Abstract
In the intricate process of drug development, from laboratory discovery to large-scale manufacturing, chemical intermediates serve as the foundational building blocks for Active Pharmaceutical Ingredients (APIs).[][2][] These molecules are critical precursors that determine the efficiency, scalability, and quality of the final therapeutic agent.[4] This guide provides an in-depth exploration of N-tert-butyloxycarbonyl (Boc)-protected pyrrolidines, specifically focusing on N-Boc-3-pyrrolidinone and its chiral derivatives, as exemplary intermediates. We will dissect their strategic importance in medicinal chemistry, provide detailed, field-tested protocols for their synthesis and purification, and illustrate their application in the construction of complex APIs, such as HIV protease inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile scaffolds in their synthetic endeavors.
The Strategic Importance of the N-Boc-Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[5][6] Its prevalence stems from its ability to introduce three-dimensional complexity and specific stereochemical configurations into a molecule, which are crucial for selective binding to biological targets.[5][7]
The strategic value of intermediates like N-Boc-3-pyrrolidinone and its derivatives lies in a combination of key structural features:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen. Its presence is critical as it deactivates the otherwise reactive secondary amine, allowing for precise chemical modifications at other positions on the ring.[8] This directed reactivity is fundamental to multi-step API synthesis.
-
The C3 Carbonyl Group: The ketone functionality in N-Boc-3-pyrrolidinone serves as a versatile chemical handle. It is a prochiral center that can be stereoselectively reduced to form either the (R)- or (S)-3-hydroxypyrrolidine derivative, providing access to essential chiral building blocks.[9]
-
The Chiral C3 Center: Once the carbonyl is reduced, the resulting chiral alcohol at the C3 position becomes a cornerstone for asymmetric synthesis. The precise stereochemistry at this position is often directly responsible for the enantioselectivity and, consequently, the efficacy and safety profile of the final drug.[7][8]
These features make N-Boc-pyrrolidines essential intermediates in the synthesis of a wide range of APIs, including potent enzyme inhibitors for HIV[10][11], kinase inhibitors for oncology, and agents targeting the central nervous system.[9]
Figure 1: Versatility of N-Boc-3-pyrrolidinone as a precursor to key chiral synthons.
Synthesis, Purification, and Quality Control Protocols
The reliability of any API synthesis hinges on the quality of its intermediates.[12] Therefore, robust and reproducible protocols for the synthesis and purification of these building blocks are essential.
Protocol 2.1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol via Asymmetric Reduction
This protocol describes the stereoselective reduction of N-Boc-3-pyrrolidinone to (R)-(-)-N-Boc-3-pyrrolidinol. This transformation is pivotal for accessing one of the two key chiral enantiomers. While various chemical methods exist, biocatalysis using a Keto Reductase (KRED) enzyme offers exceptional enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions.[9]
Rationale: KRED enzymes, a type of oxidoreductase, stereoselectively transfer a hydride from a cofactor (like NADPH) to a carbonyl group. The choice of KRED is critical, as different enzymes exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) alcohol. This protocol provides a greener alternative to metal catalysts, which can pose risks of contamination in the final API.[9]
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Keto Reductase (KRED) enzyme (e.g., KRED-P1-B06 or similar, specific for R-selectivity)
-
NADP+ (co-factor, catalytic amount)
-
Isopropanol (IPA) (co-solvent and sacrificial substrate for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of potassium phosphate buffer, add N-Boc-3-pyrrolidinone, isopropanol, and a catalytic amount of NADP+.
-
Enzyme Addition: Once the substrate is dissolved, add the KRED enzyme preparation. The reaction is typically run at a substrate loading of 50-100 g/L.
-
Incubation: Maintain the reaction mixture at a controlled temperature (typically 25-30 °C) with gentle agitation. Monitor the reaction progress by HPLC or TLC. The reaction is generally complete within 12-24 hours.
-
Workup: Upon completion, saturate the aqueous phase with NaCl to facilitate extraction.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
Protocol 2.2: Purification and Quality Control
Impurities in an intermediate can carry through the synthetic sequence and compromise the quality and safety of the final API. Rigorous purification and analysis are therefore non-negotiable.
Purification Method: Silica Gel Chromatography The crude (R)-(-)-N-Boc-3-pyrrolidinol is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is effective for eluting the product while separating it from unreacted starting material and byproducts.
Quality Control (QC) Analysis: The purity and identity of the final product must be confirmed using validated analytical methods.[12][13]
| Parameter | Analytical Method | Acceptance Criteria | Causality/Rationale |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference structure. | Confirms the molecular structure and the presence of the Boc group. |
| Purity | HPLC-UV/ELSD | ≥ 98.0% | Ensures the absence of significant impurities that could interfere with subsequent reactions. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.0% | Verifies the stereochemical purity, which is critical for the biological activity of the final API. |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits. | Minimizes exposure to potentially toxic residual solvents from the synthesis and purification process. |
Application in API Synthesis: A Case Study
The true value of an intermediate is demonstrated by its successful application in a complex synthesis. Chiral N-Boc-3-hydroxypyrrolidine is a key starting material for numerous APIs, including several HIV protease inhibitors that have been crucial in the management of AIDS.[10][11][14]
Case Study: Synthesis of a P1'-Ligand Core for HIV Protease Inhibitors
Many potent HIV protease inhibitors utilize a heterocyclic P1' ligand to enhance binding interactions with the protease enzyme's backbone.[11] The following protocol outlines the conversion of (R)-(-)-N-Boc-3-pyrrolidinol into a key aminomethyl-pyrrolidinone precursor, a common motif in this class of drugs.
Figure 2: Synthetic workflow from a chiral intermediate to an advanced API precursor.
Protocol 3.1: Conversion of Hydroxyl to Aminomethyl Group
This multi-step protocol transforms the C3-hydroxyl group into a C3-aminomethyl group, a common pharmacophore, while preserving the critical stereochemistry.
Step A: Oxidation to Ketone
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, dry the organic layer, and concentrate to yield N-Boc-3-pyrrolidinone.
Rationale: The oxidation step is necessary to set up the subsequent carbon-carbon bond formation. Dess-Martin periodinane is chosen for its mild conditions, which avoid over-oxidation and are compatible with the Boc-protecting group.
Step B: Wittig Olefination and Hydroboration-Oxidation
-
React the N-Boc-3-pyrrolidinone from Step A with methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in THF to form the exocyclic methylene intermediate.
-
Treat this intermediate with borane-THF complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This anti-Markovnikov hydroboration-oxidation installs a primary alcohol with retention of the original stereocenter's influence, yielding (R)-N-Boc-3-(hydroxymethyl)pyrrolidine.
Step C: Conversion to Amine
-
Convert the primary alcohol to a better leaving group by reacting it with methanesulfonyl chloride (MsCl) and triethylamine in DCM to form the mesylate.
-
Displace the mesylate with sodium azide (NaN₃) in DMF to yield the azidomethyl intermediate.
-
Reduce the azide via catalytic hydrogenation (H₂, 10% Pd/C) in methanol to afford the final product: (R)-N-Boc-3-(aminomethyl)pyrrolidine .[7]
This final product is a valuable precursor, ready for coupling with other fragments (e.g., via amide bond formation) to complete the synthesis of the target API.[10]
Regulatory and Quality Considerations
While this guide focuses on laboratory-scale synthesis, it is crucial to consider the regulatory landscape for API manufacturing. The production of intermediates must follow the principles of Good Manufacturing Practices (GMP) as outlined by regulatory bodies like the FDA and EMA.[15][16] Key GMP principles applicable to intermediates include:
-
Documentation: Every step of the manufacturing process must be documented in detailed batch records.[12]
-
Traceability: A complete history of all raw materials used must be maintained.[15]
-
Impurity Profiling: Potential impurities must be identified, and their formation pathways understood and controlled.
-
Change Control: Any changes to the manufacturing process must be formally documented, evaluated for their impact on quality, and approved.[16]
Adherence to these standards ensures the consistency, quality, and safety of the intermediate, which directly translates to the quality and safety of the final API.[4][12]
Conclusion
N-Boc-protected pyrrolidines are more than just simple molecules; they are enabling tools in the hands of medicinal chemists. Their unique combination of a stable protecting group, a versatile chemical handle, and the potential for precise stereocontrol makes them indispensable intermediates in the synthesis of sophisticated APIs. The protocols and workflows detailed herein provide a practical framework for the synthesis, purification, and application of these high-value compounds. By mastering the chemistry of such intermediates and adhering to stringent quality standards, researchers and drug development professionals can accelerate the journey from a promising molecular concept to a life-saving therapeutic.
References
- 2. mlunias.com [mlunias.com]
- 4. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIFDF Analytics [apifdf.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. alentris.org [alentris.org]
- 14. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 16. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-5-methoxy-4-methylaniline for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the derivatization of 2-bromo-5-methoxy-4-methylaniline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for key chemical transformations, including N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, to generate a diverse library of derivatives. Furthermore, standardized protocols for screening these derivatives for potential anticancer and antimicrobial activities are presented. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of the biological potential of novel aniline derivatives.
Introduction
Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The starting material, this compound, offers multiple points for chemical modification. The amino group can be readily acylated or alkylated, while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. Potential therapeutic applications for derivatives of this scaffold include anticancer and antimicrobial agents, given the known activities of other substituted bromo- and methoxy-anilines.
Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic strategies to generate a library of compounds for biological screening. The primary points of modification are the nucleophilic amino group and the bromine-substituted carbon on the aromatic ring.
Experimental Workflow for Derivatization
The overall workflow for the synthesis and purification of derivatives is depicted below.
Caption: General workflow for the derivatization and evaluation of this compound.
Experimental Protocols: Synthesis of Derivatives
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of an amide derivative by reacting the starting aniline with an acyl chloride.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated derivative.[1][2][3]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a new carbon-carbon bond at the bromine position.[4][5][6][7]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.[4][5][6][8]
Protocol 3: Buchwald-Hartwig Amination
This protocol enables the synthesis of N-aryl derivatives by coupling the starting material with a primary or secondary amine.[9][10]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos or other suitable ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the mixture to 90-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.[9][10][11]
Biological Activity Screening
The synthesized derivatives can be screened for a variety of biological activities. Based on the activities of similar substituted anilines, initial screening efforts could focus on anticancer and antimicrobial properties.
Anticancer Activity Screening
A common initial screen for anticancer activity is the MTT assay, which measures cell viability.[12]
Caption: Workflow for the MTT cell viability assay to determine anticancer activity.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.[12]
The following table presents a hypothetical summary of IC₅₀ values for a series of derivatives against two cancer cell lines.
| Compound ID | R Group (from Suzuki Coupling) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| DERIV-01 | Phenyl | 15.2 | 25.8 |
| DERIV-02 | 4-Fluorophenyl | 8.7 | 12.4 |
| DERIV-03 | Thiophen-2-yl | 11.5 | 18.9 |
| DERIV-04 | Pyridin-3-yl | 5.1 | 9.3 |
| Control | Doxorubicin | 0.8 | 1.1 |
Many aniline-based anticancer agents function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the EGFR and Src kinase pathways.[13][14][15]
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[16][17][18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following table provides a hypothetical summary of MIC values for a series of N-acylated derivatives.
| Compound ID | Acyl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DERIV-05 | Acetyl | 64 | >128 |
| DERIV-06 | Propionyl | 32 | 128 |
| DERIV-07 | Benzoyl | 16 | 64 |
| DERIV-08 | 4-Chlorobenzoyl | 8 | 32 |
| Control | Ciprofloxacin | 1 | 0.5 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. By employing these derivatization strategies and screening assays, researchers can efficiently generate and assess a library of compounds to identify promising leads for further development in oncology and infectious diseases. The provided tables and diagrams serve as templates for data organization and conceptual understanding of the experimental processes and potential mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. boa.unimib.it [boa.unimib.it]
- 9. research.rug.nl [research.rug.nl]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
Application of 2-Bromo-5-methoxy-4-methylaniline in the Dye Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-Bromo-5-methoxy-4-methylaniline as an intermediate in the synthesis of azo dyes. It includes detailed experimental protocols for the synthesis of a representative disperse dye and its application onto textile substrates. Quantitative data, based on typical values for analogous dyes, are presented for reference.
Introduction
This compound is a substituted aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. The presence of the bromo, methoxy, and methyl groups on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the final properties of the dye, such as its color, fastness, and affinity for different fibers. Azo dyes synthesized from this intermediate are anticipated to exhibit good color strength and fastness properties, making them suitable for dyeing hydrophobic fibers like polyester.
Synthesis of a Representative Azo Dye
This section outlines the synthesis of a representative monoazo disperse dye by the diazotization of this compound and subsequent coupling with a suitable coupling component, such as 2-naphthol.
2.1. Chemical Synthesis Pathway
Caption: Synthesis pathway of a representative azo dye.
2.2. Experimental Protocol: Synthesis of a Monoazo Disperse Dye
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Protocol:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, add 2.16 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes with continuous stirring, ensuring the temperature does not rise above 5 °C.
-
After the complete addition of the nitrite solution, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately in the next step.
Step 2: Coupling Reaction with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C with stirring.
-
Slowly add the cold diazonium salt solution (from Step 1) to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from hot ethanol to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Application of the Synthesized Dye
The synthesized azo dye is expected to be a disperse dye, suitable for dyeing hydrophobic fibers such as polyester.
3.1. Experimental Workflow: Dyeing and Fastness Testing
Caption: Workflow for dye application and fastness evaluation.
3.2. Experimental Protocol: Dyeing of Polyester Fabric
Materials:
-
Synthesized Azo Dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulphonate-based product)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
Protocol:
Step 1: Dye Bath Preparation
-
Prepare a 1% (on weight of fabric, owf) stock dispersion of the synthesized dye. To do this, paste 1 g of the dye with a small amount of a dispersing agent (e.g., 0.5 g) and then dilute with water to 100 mL.
-
Prepare a dye bath with a liquor-to-goods ratio of 40:1. For 5 g of polyester fabric, the total volume of the dye bath will be 200 mL.
-
Add the required amount of the dye stock dispersion to the dye bath.
-
Add 1 g/L of a dispersing agent.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
Step 2: Dyeing Procedure
-
Introduce the pre-wetted polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute.
-
Continue the dyeing process at 130 °C for 60 minutes.
-
Cool the dye bath down to 70 °C.
-
Remove the dyed fabric and rinse it with cold water.
Step 3: Reduction Clearing
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Dry the fabric in the air.
Quantitative Data
The following table summarizes the expected quantitative data for the representative azo dye synthesized from this compound and 2-naphthol. These values are based on typical data for similar disperse dyes.
| Property | Expected Value/Rating | Method of Determination |
| Spectral Properties | ||
| Absorption Maximum (λmax) | 480 - 520 nm (in DMF) | UV-Visible Spectrophotometry |
| Molar Extinction Coefficient (ε) | > 15,000 L mol⁻¹ cm⁻¹ | Beer-Lambert Law from UV-Vis Spectroscopy |
| Fastness Properties | ||
| Light Fastness | 4-5 (on a scale of 1-8) | ISO 105-B02 (Xenon arc lamp test) |
| Wash Fastness (Change in Color) | 4-5 (on a scale of 1-5) | ISO 105-C06 (Mechanical washing test) |
| Wash Fastness (Staining) | 4 (on a scale of 1-5) | ISO 105-C06 (Assessment of staining on multifiber strip) |
| Rubbing Fastness (Dry) | 4-5 (on a scale of 1-5) | ISO 105-X12 (Crockmeter test) |
| Rubbing Fastness (Wet) | 3-4 (on a scale of 1-5) | ISO 105-X12 (Crockmeter test) |
Conclusion
This compound is a promising intermediate for the synthesis of azo disperse dyes. The outlined protocols provide a solid foundation for the synthesis, application, and evaluation of dyes derived from this compound. The expected properties suggest that these dyes could find practical use in the coloration of synthetic fibers, offering good color characteristics and fastness. Further research and optimization of the synthesis and dyeing conditions are encouraged to fully explore the potential of this class of dyes.
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Substituted Anilines
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving substituted anilines. Anilines, particularly those with electron-donating amino groups, can present unique challenges, including catalyst inhibition and slower oxidative addition. This guide provides targeted troubleshooting advice, detailed protocols, and data-driven recommendations to help optimize reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a substituted aniline is showing low to no product yield. What are the primary causes?
A1: Low conversion is a common issue that can often be attributed to several key factors:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation, rendering it inactive. Additionally, the nitrogen atom of the aniline can coordinate with the palladium center, inhibiting its catalytic activity.[1] It is crucial to ensure you start with an active Pd(0) source or that your Pd(II) precatalyst is effectively reduced under the reaction conditions.[1]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-rich anilines. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step, which can be sluggish for electron-rich aryl halides.[1][2]
-
Poor Reagent Quality: The presence of water or other protic impurities can lead to protodeboronation of the boronic acid, a side reaction that consumes the coupling partner.[1][3] Ensure all solvents are anhydrous and reagents are pure.
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step.[1] Weak bases may be insufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially with challenging substrates.[1] The base must also be anhydrous and finely ground for optimal reactivity.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to rapid catalyst decomposition and reaction failure.[1]
Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling occurs when two boronic acid molecules couple with each other. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species known to facilitate this pathway.[4]
-
Strict Exclusion of Oxygen: This is the most critical preventative measure. Ensure your glassware is flame- or oven-dried. Degas all solvents thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Use a Stable Boronic Acid Derivative: Consider using more stable boronic esters, such as pinacol esters (B(pin)), or potassium aryltrifluoroborate salts.[1] These are often less prone to homocoupling and protodeboronation.
Q3: My primary side product is the dehalogenated aniline. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction where the halide on the aniline is replaced by a hydrogen atom. This can occur through various pathways, including protonolysis of the organopalladium intermediate if a proton source is available. To minimize dehalogenation, ensure strictly anhydrous conditions. Using a non-aqueous solvent system or ensuring your base is thoroughly dried can help.
Q4: Are unprotected anilines suitable for Suzuki coupling, or is N-protection necessary?
A4: While protecting the amine group is a common strategy, many modern catalytic systems demonstrate excellent tolerance for unprotected anilines, including ortho-substituted ones.[3] Direct coupling of unprotected anilines is often possible and more atom-economical. However, if catalyst inhibition or side reactions involving the amine are suspected, N-protection (e.g., with a Boc group) may be a viable strategy to improve yields.[3]
Q5: Which reaction parameters should I screen first when optimizing for a new substituted aniline?
A5: A systematic approach is key. When optimizing, consider screening the following parameters, often in this order of importance:
-
Ligand: The ligand has a profound impact on the reaction's success with challenging substrates like anilines.
-
Base: The choice and quality of the base are crucial for the transmetalation step.
-
Solvent: The solvent affects the solubility of reagents and can influence catalyst stability and activity.
-
Temperature: Increasing the temperature can often overcome activation barriers but may also increase side product formation.
Machine learning and Design of Experiments (DoE) can be powerful tools to efficiently navigate the large parameter space and identify optimal conditions with fewer experiments.[5][6]
Data Presentation: Optimizing Conditions
Quantitative data from screening experiments is crucial for making informed decisions. The tables below summarize results from literature reports on the coupling of substituted anilines.
Table 1: Catalyst and Solvent Screening for the Coupling of an Unprotected ortho-Bromoaniline [3]
Reaction Conditions: ortho-bromoaniline derivative (1.0 equiv), boronic ester (1.5 equiv), base (Cs₂CO₃), solvent (0.3 M), 80 °C.
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |
| 1 | CataCXium A Pd G3 | Dioxane/H₂O | 51 |
| 2 | CataCXium A Pd G3 | EtOAc | 45 |
| 3 | CataCXium A Pd G3 | PhMe | 48 |
| 4 | CataCXium A Pd G3 | 2-MeTHF | 95 |
| 5 | Pd(dppf)Cl₂ | 2-MeTHF | <5 |
| 6 | Pd(OAc)₂ + SPhos | 2-MeTHF | <5 |
| 7 | XPhos Pd G3 | 2-MeTHF | <5 |
| 8 | RuPhos Pd G3 | 2-MeTHF | <5 |
Table 2: General Parameter Guide for Suzuki Coupling of Substituted Anilines
| Parameter | Options | Considerations & Recommendations |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity order: I > OTf > Br >> Cl.[7] Aryl chlorides are challenging and require highly active catalyst systems (e.g., those with Buchwald ligands or NHCs).[2] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | For anilines, often used with specialized ligands. Pre-formed palladacycles (e.g., Buchwald G3 precatalysts) can be highly effective and air-stable.[3][8] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | For electron-rich anilines, bulky, electron-donating ligands like SPhos and XPhos are recommended to promote oxidative addition.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Et₃N | K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[1][9] KF can be used if base-sensitive functional groups are present.[10] Amine bases are generally less effective.[9] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, DMF, Water mixtures | Aprotic polar solvents like Dioxane or THF are common.[4] Adding a small amount of water can sometimes be beneficial, but anhydrous conditions are often crucial to prevent side reactions.[1][4] Micellar catalysis in water is an emerging green alternative.[11] |
| Temperature | Room Temp to 120 °C | Typically run at elevated temperatures (80-110 °C).[12] Lower temperatures may be possible with highly active catalysts. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Haloaniline [11][13]
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Substituted Haloaniline (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, Degassed Solvent (e.g., 2-MeTHF or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the substituted haloaniline, the arylboronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methoxy-4-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-methoxy-4-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
| Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities lowers the melting point of the mixture. - The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the oil is soluble to dissolve it, then attempt to recrystallize again. - Try adding a seed crystal to induce crystallization. - Re-dissolve the oil in a minimal amount of hot solvent and cool very slowly. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. - Co-elution of impurities. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation (Rf value of ~0.3-0.4 for the desired compound). - Use an appropriate amount of crude product for the column size. - Ensure the silica gel is packed uniformly without any air bubbles or channels. - A gradient elution may be necessary to separate impurities with similar polarities. |
| Product Discoloration (Yellow to Brown) | - Oxidation of the aniline functional group upon exposure to air and light.[1] | - Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. - If discoloration occurs, re-purification by recrystallization or column chromatography may be necessary. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of this compound?
A1: While the ideal solvent must be determined experimentally, good starting points for anilines are typically ethanol, isopropanol, or a mixture of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexane or pentane).[2] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q2: How can I effectively monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is the most common method. Spot the crude mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on a TLC plate. This allows you to track the elution of your desired compound and identify which fractions contain the pure product.
Q3: My purified this compound is still showing impurities by NMR. What should I do?
A3: If minor impurities persist, a second purification step may be necessary. If you initially used recrystallization, try column chromatography, or vice-versa. Sometimes, a different recrystallization solvent system or a different eluent for chromatography can effectively remove stubborn impurities.
Q4: Is vacuum distillation a suitable purification method for this compound?
A4: Vacuum distillation can be an effective method for purifying liquid anilines or those with relatively low melting points, as it helps to remove non-volatile impurities.[1] However, the suitability depends on the thermal stability of this compound. It is crucial to determine the compound's boiling point under reduced pressure and ensure it does not decompose at that temperature.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general methodology for the recrystallization of this compound.
| Step | Procedure |
| 1. Solvent Selection | Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. |
| 2. Dissolution | Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. |
| 4. Crystallization | Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| 5. Crystal Collection | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 6. Washing | Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities. |
| 7. Drying | Dry the purified crystals in a desiccator under vacuum to remove residual solvent. |
Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
| Step | Procedure |
| 1. Eluent Selection | Use TLC to determine an appropriate eluent system. A common starting point for anilines is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the target compound. |
| 2. Column Packing | Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing. |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. |
| 4. Elution | Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. |
| 5. Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |
| 6. Solvent Removal | Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. |
Visualized Workflows
Caption: General purification workflow for this compound.
References
Common side reactions in the synthesis of 2-Bromo-5-methoxy-4-methylaniline.
Technical Support Center: Synthesis of 2-Bromo-5-methoxy-4-methylaniline
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent high activation of the aniline starting material presents unique challenges, primarily concerning selectivity and the formation of undesirable side products. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer delves into the root chemical cause and provides actionable solutions.
Q1: My reaction mixture turned dark brown or black upon adding the brominating agent, and the final product is a tarry, impure mess. What is the primary cause?
A1: This is a classic sign of oxidation . The starting material, an aniline derivative, is highly susceptible to oxidation, especially in the presence of strong brominating agents like elemental bromine (Br₂) or under acidic conditions which can generate oxidizing species.[1] The electron-rich amino group (-NH₂) makes the entire molecule easily oxidizable, leading to the formation of complex, often polymeric, colored impurities like azoxybenzenes and nitro compounds.[1][2]
Recommended Solutions:
-
Protect the Amine Group: The most robust solution is to temporarily protect the amine, typically via acetylation with acetic anhydride to form the corresponding acetanilide.[3][4] The resulting amide is significantly less activating and less prone to oxidation, allowing for a much cleaner bromination reaction. The protecting group can be easily removed later by acid or base hydrolysis.
-
Use a Milder Brominating Agent: Switch from elemental bromine to N-Bromosuccinimide (NBS).[5][6] NBS provides a slow, controlled release of electrophilic bromine, minimizing the harsh oxidative conditions that lead to tar formation.
-
Control the Temperature: Perform the bromination at low temperatures (e.g., 0-5 °C). This slows the rate of both the desired reaction and the undesired oxidation side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help by excluding atmospheric oxygen, which can contribute to oxidative degradation.
Q2: My characterization data (LC-MS, ¹H NMR) indicates the presence of a dibrominated product. How can I improve the selectivity for monobromination?
A2: The formation of a dibrominated species, likely 2,6-Dibromo-5-methoxy-4-methylaniline, is due to over-bromination . The starting aniline ring is powerfully activated by both the amino (-NH₂) and methoxy (-OCH₃) groups, which are strong ortho-, para-directors.[3] This high reactivity makes the ring susceptible to a second electrophilic attack after the first bromine has been added.
Recommended Solutions:
-
Amine Protection (Primary Solution): As with oxidation, protecting the amine as an acetanilide is highly effective. The acetyl group is still an ortho-, para-director, but it is much less activating than the amine, significantly reducing the rate of a second bromination.[3]
-
Stoichiometric Control: Use precisely one equivalent of the brominating agent. Adding the brominating agent slowly and in a controlled manner (e.g., via a syringe pump) to a cooled solution of the substrate can prevent localized areas of high bromine concentration that favor dibromination.
-
Milder Reagents: Employing NBS instead of Br₂ provides better control over the reaction, leading to higher yields of the monobrominated product.[7]
Q3: I'm obtaining a mixture of regioisomers (2-bromo and 6-bromo) that are proving difficult to separate. How can I enhance the regioselectivity of the reaction?
A3: The formation of the 6-bromo isomer alongside your target 2-bromo product is a result of competing directing effects. Both the amino group at position 1 and the methoxy group at position 5 strongly direct electrophilic attack to the ortho and para positions. Both groups activate position 6, while only the amino group activates position 2. While position 2 is sterically more open, position 6 is electronically highly favored.
Recommended Solutions:
-
Leverage Steric Hindrance via Protection: Protecting the amine as an acetanilide introduces a bulky acetyl group. This steric hindrance makes attack at the adjacent position 2 more favorable than at the more electronically activated but also more crowded position 6. This is often the most effective way to steer the reaction toward the desired 2-bromo isomer.
-
Solvent and Temperature Optimization: Experiment with different solvents. A non-polar solvent may favor the less polar transition state, potentially altering the isomeric ratio. Lowering the reaction temperature generally increases selectivity.
-
Purification Strategy: If a mixture is unavoidable, meticulous purification is key.
-
Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Recrystallization: The isomers may have different solubilities in certain solvents. Fractional recrystallization can sometimes be used to enrich the desired isomer.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution(s) |
| Dark, tarry product | Oxidation of the aniline | Protect the amine group (acetylation); use a milder agent (NBS); lower reaction temperature. |
| Dibrominated byproduct | Over-bromination due to high ring activation | Protect the amine group; use exactly 1.0 equivalent of brominating agent; add reagent slowly. |
| Mixture of regioisomers | Competing directing effects | Protect the amine to introduce steric hindrance; optimize solvent and temperature; purify via column chromatography. |
| Low yield / No reaction | Insufficient electrophilicity or deactivation | Ensure the brominating agent is active; if using a catalyst with an unprotected aniline, it may be forming a Lewis acid-base complex with the amine.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is protecting the amine group absolutely necessary for this synthesis?
A1: While not strictly "impossible" without it, forgoing amine protection is not recommended for achieving high yield and purity. The unprotected route is fraught with challenges, including significant oxidation and over-bromination.[3] Adding the protection (acetylation) and deprotection (hydrolysis) steps may seem to lengthen the synthesis, but it makes the crucial bromination step far more controlled, predictable, and higher-yielding, ultimately saving time and resources during purification.
Q2: What is the mechanistic basis for this reaction?
A2: The core mechanism is Electrophilic Aromatic Substitution (EAS) .[9][10] It proceeds in two main steps:
-
Attack by the Aromatic Ring: The π-electron system of the activated aniline ring acts as a nucleophile, attacking the electrophilic bromine atom (Br⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Re-aromatization: A base (which could be the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom where the bromine was added. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final 2-bromo product.
Q3: What are the best practices for purifying this compound?
A3: The optimal purification strategy depends on the scale and the impurity profile.
-
Work-up: After the reaction, a typical aqueous work-up involves quenching with a reducing agent like sodium thiosulfate (to remove excess bromine), followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with brine.
-
Column Chromatography: This is the most effective method for removing side products like the dibrominated species and the unwanted regioisomer. A typical stationary phase is silica gel, with an eluent system of low to medium polarity, such as 5-20% ethyl acetate in hexanes.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final polishing step. Suitable solvent systems could include ethanol/water or hexanes/ethyl acetate.
Part 3: Recommended Experimental Protocol
This protocol incorporates best practices, including the use of a protecting group, to maximize yield and purity.
Step 1: Protection of 5-methoxy-4-methylaniline
-
Dissolve 5-methoxy-4-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor reaction completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(5-methoxy-4-methylphenyl)acetamide product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The product should be a white to off-white solid.
Step 2: Bromination of the Acetanilide
-
Dissolve the dried N-(5-methoxy-4-methylphenyl)acetamide (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Cool the solution to 0-5 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent.
-
Add the NBS solution dropwise to the acetanilide solution over 30-60 minutes, keeping the temperature below 10 °C.
-
Stir at low temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform an extractive work-up and dry the organic layer. The crude product is N-(2-bromo-5-methoxy-4-methylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis) of the Brominated Acetanilide
-
Reflux the crude N-(2-bromo-5-methoxy-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution) until the pH is ~8-9.
-
The product, this compound, will precipitate or can be extracted with an organic solvent.
-
Purify the crude product by column chromatography followed by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Part 4: Visualizing the Chemistry
Diagram 1: Optimized Synthetic Workflow
Caption: Optimized workflow for the synthesis of the target compound.
Diagram 2: Common Side Reaction Pathways
Caption: Pathways leading to common undesirable side products.
References
- 1. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Palladium-Catalyzed Amination of Aryl Bromides
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed C-N cross-coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield or failure in a Buchwald-Hartwig amination of an aryl bromide?
A1: Several factors can contribute to low yields. Key culprits include the deactivation of the palladium catalyst, sub-optimal reaction conditions (incorrect ligand, base, or solvent), poor quality or impure reagents, and the presence of oxygen.[1] For instance, the solubility of the inorganic base in the reaction solvent is a critical but often overlooked factor that can significantly hinder the reaction.[2]
Q2: How do I select the appropriate palladium catalyst and ligand for my specific substrates?
A2: The choice of catalyst and ligand is crucial and depends heavily on the steric and electronic properties of both the aryl bromide and the amine.[3]
-
For primary amines: Bidentate phosphine ligands like BINAP and DPPF were early developments that showed improved reliability and efficiency over first-generation catalysts.[3]
-
For sterically hindered substrates: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, GPhos) or ferrocene-derived ligands are often highly effective.[3][4] These ligands tend to favor the formation of the catalytically active monoligated palladium species, which accelerates the key steps of the reaction.[3]
-
For acyclic secondary amines: These can be challenging substrates prone to side reactions. Using specialized phosphinoether ligands or raising the reaction temperature may improve yields.[5][6]
Q3: Which base should I choose for my reaction?
A3: Base selection is critical and substrate-dependent. Strong bases are often required, but they can be incompatible with sensitive functional groups.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective for a wide range of substrates.[2][7] However, their high basicity can cause the decomposition of functionalities like esters or nitro groups.[2][8]
-
Weaker Bases: For base-sensitive substrates, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are viable alternatives.[2]
-
Solubility: The high density and poor solubility of some inorganic bases can cause agitation issues. Using a combination of a soluble organic base (e.g., DBU) with an inorganic base can be an effective strategy for sensitive substrates.[2][7]
Q4: What is the best solvent for the amination of aryl bromides?
A4: A variety of solvents are used, with the choice often depending on the required reaction temperature and the solubility of the reagents.
-
Commonly Used: Aromatic solvents like toluene and ethereal solvents such as 1,4-dioxane or THF are frequently employed.[7] Toluene offers a good balance of solubility and a high boiling point.[2]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium center and inhibit the reaction.[7] While effective, 1,4-dioxane is considered a high-impact solvent and should be avoided if possible.[2][9]
Q5: I am observing significant formation of a hydrodehalogenated arene side product. How can I minimize this?
A5: Hydrodehalogenation arises from a side reaction called β-hydride elimination.[3] This is more common with certain substrates, such as acyclic secondary amines.[5] To minimize this, you can:
-
Use Chelating Ligands: Bidentate (chelating) phosphine ligands are known to minimize β-hydride elimination from the intermediate Pd(II)-amido complex.[5]
-
Optimize Ligand Choice: The selection of a bulky, electron-rich ligand can enhance the rate of the desired reductive elimination relative to β-hydride elimination.[3]
-
Adjust Reaction Temperature: In some cases, increasing the reaction temperature can favor the desired product formation over the side reaction.[5]
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Inactivity: Impure reagents, presence of oxygen, or catalyst poisoning by certain functional groups (e.g., azo groups).[1][8] 2. Incorrect Conditions: Inappropriate choice of ligand, base, or solvent.[2] 3. Poor Base Solubility: The inorganic base is not sufficiently soluble in the chosen solvent.[2] | 1. Ensure Inert Atmosphere: Degas the solvent and run the reaction under Argon or Nitrogen. Use pure, dry reagents.[2] Consider using a pre-catalyst for cleaner formation of the active species.[10] 2. Screen Components: Systematically screen different ligands, bases, and solvents. Start with a common system like Pd₂(dba)₃/XPhos with NaOtBu in toluene. 3. Change Base/Solvent: Switch to a more soluble base or a solvent system that better dissolves the base. Consider a combination of organic and inorganic bases.[7] |
| Starting Material Consumed, No Product Formed | 1. Catalyst Poisoning: Functional groups on the substrate may be poisoning the catalyst.[2][8] 2. Product Instability: The desired product may be unstable under the reaction conditions. | 1. Protect Functional Groups: If a specific functional group is suspected of poisoning, consider protecting it before the coupling reaction. 2. Use Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base (e.g., K₃PO₄). |
| Formation of Side Products | 1. Hydrodehalogenation: β-hydride elimination is competing with reductive elimination.[3] 2. Diarylation: The primary amine product reacts further with the aryl bromide.[11][12] 3. Aryl Alcohol Formation: Can occur if using hydroxide bases or if water is present.[13] | 1. Change Ligand: Use a bulky, electron-rich, or chelating phosphine ligand (e.g., BINAP, DPPF).[3][5] 2. Adjust Stoichiometry: Use a slight excess of the amine nucleophile. For reactions with ammonia, using an ammonium salt like (NH₄)₂SO₄ can improve selectivity for the primary amine.[11][12] 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. If using aqueous ammonia, specialized ligands like KPhos are designed to suppress hydroxylation side products.[13] |
Data and Parameters
Table 1: Common Palladium Sources & Ligands for Aryl Bromide Amination
| Palladium Source | Common Name | Typical Ligand Pairing | Notes |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | XPhos, RuPhos, BINAP, P(o-tolyl)₃ | Common Pd(0) source.[5][7] |
| Pd(OAc)₂ | Palladium(II) Acetate | Josiphos-type, cataCXium A | Pd(II) precursor that is reduced in situ.[7][14] Can be unreliable for generating the active catalyst.[10] |
| [PdCl(allyl)]₂ | Allylpalladium(II) chloride dimer | BippyPhos | Pd(II) pre-catalyst. |
| Pre-formed Catalysts | (e.g., Pd-PEPPSI, GPhos-Pd-G3) | N/A (Ligand is part of the complex) | Often provide more reliable initiation and cleaner reactions.[4][15] |
Table 2: Guide to Base Selection in Buchwald-Hartwig Amination
| Base | Class | pKaH (approx.) | Common Use & Considerations |
| NaOtBu / KOtBu | Strong (Alkoxide) | 19 | Highly effective and widely used.[7] Incompatible with base-sensitive groups (e.g., esters).[2][8] |
| LHMDS / KHMDS | Strong (Amide) | 26 | Very strong base, useful for deprotonating less acidic amines.[7] |
| Cs₂CO₃ | Weaker (Carbonate) | 10.3 | Good alternative for base-sensitive substrates.[2] |
| K₃PO₄ | Weaker (Phosphate) | 12.3 | Mild and often effective for delicate molecules.[2] |
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | Very common; good balance of high boiling point and reagent solubility.[2] |
| 1,4-Dioxane | Ether | 101 | Frequently used and effective, but has environmental and safety concerns.[2][9] |
| Tetrahydrofuran (THF) | Ether | 66 | Useful for lower temperature reactions. |
| tert-Butanol | Alcohol | 83 | Can serve as both solvent and a proton source in certain mechanisms. |
Visual Guides
General Experimental Protocol
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (e.g., XPhos, 1-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.5 M). Finally, add the amine (1.1-1.5 equiv.).
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the allotted time (typically 6-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Anilines
Welcome to the technical support center for catalyst selection in cross-coupling reactions with electron-rich anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this challenging yet crucial transformation. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you to achieve optimal results in your C-N bond-forming reactions.
Introduction: The Challenge of Electron-Rich Anilines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, electron-rich anilines present a unique set of challenges. Their high nucleophilicity can lead to catalyst inhibition and undesirable side reactions, while their propensity for oxidation can complicate reaction outcomes. This guide provides a systematic approach to overcoming these hurdles through rational catalyst and condition selection.
Troubleshooting Guide: From Low Yield to Catalyst Death
This section is dedicated to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Materials
Q: I'm not seeing any product formation, or the conversion is very low. What are the likely causes and how can I fix it?
A: Low conversion in the cross-coupling of electron-rich anilines can stem from several factors, primarily related to catalyst activity and stability.
Possible Causes & Solutions:
-
Inadequate Catalyst Activation: Many palladium precatalysts require an in situ reduction from Pd(II) to the active Pd(0) species.[3] If this step is inefficient, the catalytic cycle will not initiate.
-
Poor Ligand Choice: Electron-rich anilines require specific ligands to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6]
-
Recommendation: For electron-rich anilines, bulky, electron-rich biarylphosphine ligands are often the top choice. Ligands like BrettPhos, XPhos, and GPhos have demonstrated broad utility.[7][8][9] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.
-
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the aniline and the palladium-amine complex.[10][11] A base that is too weak will not facilitate the reaction, while an overly strong base can lead to side reactions.
-
Solvent Effects: The polarity of the solvent can influence the solubility of the base and the stability of catalytic intermediates.[10][11]
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a mixture of products, including hydrodehalogenation of my aryl halide and/or diarylation of my aniline. What's going wrong?
A: The formation of side products is a clear indication that an unproductive reaction pathway is competing with your desired C-N coupling.
Key Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It is often a result of β-hydride elimination from the palladium-amido intermediate, a pathway that competes with reductive elimination.[1]
-
Solution: Employing bulky ligands that favor reductive elimination over β-hydride elimination is crucial. The choice of base is also important; excessively strong bases can sometimes promote this side reaction.
-
-
Diarylation: The formation of a diarylamine product indicates that your desired product is reacting further with the aryl halide.
-
Solution: This is more common with primary anilines. To favor monoarylation, you can often adjust the stoichiometry (use a slight excess of the aniline) or lower the reaction temperature. The use of bulky ligands can also sterically hinder the second arylation event.[12]
-
-
Phenol/Diaryl Ether Formation: This can occur if your base contains residual hydroxide or if water is present in the reaction, leading to coupling with the aryl halide.[13][14]
-
Solution: Ensure your reagents and solvent are dry. Use a high-purity base.
-
Decision Workflow for Troubleshooting Side Products:
Caption: Troubleshooting workflow for common side products.
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls before reaching completion. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
A: Catalyst deactivation is a significant challenge, especially with coordinating substrates like electron-rich anilines.
Mechanisms of Deactivation and Prevention:
-
Ligand Displacement by Aniline: Electron-rich anilines can act as ligands themselves, potentially displacing the phosphine ligand and forming inactive palladium-amine complexes.[7]
-
Prevention: The use of strongly binding, bulky biarylphosphine ligands helps to prevent this displacement. Maintaining a slight excess of the ligand relative to the palladium precursor can also be beneficial.
-
-
Formation of Off-Cycle Palladium Dimers: In the case of aryl iodides, the formation of unreactive palladium-iodide bridged dimers can take the catalyst out of the active cycle.[3][12]
-
Prevention: Using ligands that sterically disfavor dimer formation is key. Running the reaction in a solvent where the iodide salt byproduct is poorly soluble can also help.[12]
-
-
Irreversible Ligand Modification: In some cases, the phosphine ligand itself can undergo reactions, such as C-H activation, that lead to catalyst deactivation.[15]
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst should I start with?
A1: For initial screening, a G3 or G4 Buchwald precatalyst is an excellent choice. These are air-stable Pd(II) precatalysts that are readily activated under the reaction conditions and offer high reactivity.[9] They also ensure a 1:1 palladium-to-ligand ratio in solution.
Q2: How important is the purity of the aniline?
A2: Extremely important. Trace impurities in the aniline can poison the catalyst. It is highly recommended to purify the aniline (e.g., by distillation or chromatography) before use.
Q3: Can I run these reactions open to the air?
A3: While some modern precatalysts are air-stable for handling, the active Pd(0) catalyst is sensitive to oxygen. For best results and reproducibility, it is essential to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: My electron-rich aniline is also sterically hindered. What should I consider?
A4: The combination of electron-rich character and steric hindrance is particularly challenging. You will likely need a highly active catalyst system.
-
Ligand Choice: Consider ligands specifically designed for hindered substrates.[17][18]
-
Forcing Conditions: Higher temperatures and longer reaction times may be necessary.[1]
-
Reverse the Coupling: If possible, consider if the reverse reaction (coupling the corresponding aryl amine with a different halide) is a viable alternative.[19]
Catalyst & Ligand Selection Guide for Electron-Rich Anilines
| Ligand Class | Recommended Ligands | Strengths | Considerations |
| Biarylphosphines | XPhos, BrettPhos, GPhos, RuPhos | High activity, broad scope, good for hindered substrates.[7][8] | Can be expensive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-type catalysts | High thermal stability, effective for some challenging couplings.[4][5][16] | May require higher temperatures for activation. |
| Bidentate Phosphines | BINAP, DPEphos | Can suppress side reactions like hydrodehalogenation.[1][12][20] | Generally less active than bulky monophosphine ligands for electron-rich anilines. |
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 15. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 20. dspace.mit.edu [dspace.mit.edu]
Investigating solvent effects on the reactivity of 2-Bromo-5-methoxy-4-methylaniline.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-5-methoxy-4-methylaniline. The content focuses on the impact of solvent choice on reaction outcomes, particularly in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where this compound is used, and how does its structure influence its reactivity?
This compound is a substituted aniline derivative primarily used as an intermediate in organic synthesis.[1] Its structure contains several key functional groups that dictate its reactivity:
-
Aryl Bromide: The bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]
-
Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring. This makes the ortho and para positions highly susceptible to electrophilic attack.[4][5] However, it can also lead to side reactions like over-halogenation or oxidation.
-
Methoxy and Methyl Groups: These electron-donating groups further activate the aromatic ring.
The combination of these groups makes the molecule a valuable building block for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]
Q2: How does the choice of solvent impact the outcome of palladium-catalyzed cross-coupling reactions with this substrate?
The solvent is a critical parameter that can significantly influence the yield, reaction rate, and impurity profile of cross-coupling reactions.[7] Its role includes:
-
Solubility: Ensuring that the reactants, catalyst, and base are sufficiently dissolved is crucial for an efficient reaction.
-
Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, affecting its stability and catalytic activity.
-
Reaction Mechanism: The polarity of the solvent can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[8][9]
-
Base Efficacy: The solvent can affect the strength and solubility of the base used in the reaction.
Commonly used solvents in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[10][11]
Q3: Why is my reaction mixture turning dark brown or forming a tar-like substance?
Dark discoloration and the formation of tar-like substances in reactions involving anilines are often due to oxidation of the aniline substrate or product.[5] The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be exacerbated by air, strong oxidizing agents, or acidic conditions.
To prevent this, consider the following:
-
Use Purified Reagents: Ensure the aniline starting material is pure and free of colored impurities.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[5]
-
Protecting Groups: For reactions not involving the amino group directly, protecting it as an acetanilide can reduce the ring's susceptibility to oxidation.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Q: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in Suzuki coupling can stem from several factors. The electron-rich nature of your substrate, enhanced by the methoxy, methyl, and amino groups, can impact the catalytic cycle. Common causes include suboptimal reaction conditions and the occurrence of side reactions.[12]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Dehalogenation as a Major Side Product in Buchwald-Hartwig Amination
Q: During a Buchwald-Hartwig amination, I am observing a significant amount of the dehalogenated starting material (5-methoxy-4-methylaniline) instead of my desired coupled product. What causes this and how can it be minimized?
A: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom.[5] This is often promoted by certain catalyst systems, bases, or impurities.
Potential Causes and Solutions:
-
Base Choice: Strong, sterically hindered bases like NaOtBu can sometimes promote dehalogenation. Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[13]
-
Solvent: The solvent can influence the relative rates of the desired coupling versus dehalogenation. While common solvents like toluene and dioxane are generally effective, exploring others like 2,2,5,5-tetramethyloxolane (TMO) has shown benefits in some systems, sometimes offering higher yields compared to toluene when using Cs₂CO₃.[13]
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often favor the productive cross-coupling pathway. Consider ligands like XPhos or RuPhos.
-
Protecting the Amine: In some cases, protecting the aniline's amino group with a Boc group can suppress this side reaction.[5]
Data on Solvent Effects
| Aryl Bromide | Amine | Base | Solvent | Yield (%) | Reference Compound |
| 1-Bromo-4-nitrobenzene | Piperidine | NaOt-Bu | Toluene | 55% | Yes |
| 1-Bromo-4-nitrobenzene | Piperidine | NaOt-Bu | TMO | 51% | Yes |
| 2-Bromotoluene | Piperidine | NaOt-Bu | Toluene | 88% | Yes |
| 2-Bromotoluene | Piperidine | NaOt-Bu | TMO | 82% | Yes |
| 2-Bromoanisole | 2-Aminopyrimidine | NaOt-Bu | Toluene | 98% | Yes |
| 2-Bromoanisole | 2-Aminopyrimidine | NaOt-Bu | TMO | 95% | Yes |
| Data extracted from studies on various aryl bromides to illustrate general solvent performance trends in Buchwald-Hartwig aminations.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 equiv.)[14]
-
Degassed Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)[14]
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Diagram for Solvent & Base Selection
References
- 1. 2-Bromo-4-methoxy-5-methylaniline [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-methoxy-4-methylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 2-Bromo-5-methoxy-4-methylaniline. Here, we address specific issues you may encounter during your experiments, providing in-depth technical guidance and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the key structural features of this compound that influence the Buchwald-Hartwig reaction?
Answer: The reactivity of this compound in a Buchwald-Hartwig amination is governed by a combination of electronic and steric factors.
-
Electronic Effects: The aniline ring is highly electron-rich due to the presence of three electron-donating groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). This high electron density can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step.[1]
-
Steric Hindrance: The bromine atom is located ortho to the amino group. This steric bulk around the reaction center can hinder the approach of the palladium catalyst and the incoming amine coupling partner, potentially slowing down the reaction rate.[1]
Understanding these features is crucial for selecting the appropriate catalyst, ligand, and base to achieve a successful coupling.
FAQ 2: Which type of base is generally recommended for the amination of this electron-rich aryl bromide?
Answer: For the Buchwald-Hartwig amination of an electron-rich and sterically hindered substrate like this compound, a strong, non-nucleophilic base is typically the best choice.[2][3] The most commonly used bases in this class are alkali metal alkoxides, with sodium tert-butoxide (NaOtBu) being a frequent and effective option.[4][5]
The role of the base is critical in the catalytic cycle. It is required to deprotonate the amine nucleophile (or the palladium-amine complex) to form the more nucleophilic amide, which then participates in the key bond-forming reductive elimination step.[4][6] Strong bases like NaOtBu ensure a sufficient concentration of the active amide species, driving the reaction forward.[4]
FAQ 3: Can weaker bases like carbonates or phosphates be used for this reaction?
Answer: While weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer better functional group tolerance, they are often less effective for the amination of electron-rich aryl bromides, especially with less acidic amine coupling partners.[4][7] These weaker bases may not be strong enough to efficiently deprotonate the amine, leading to slow or incomplete reactions.[7]
However, if your coupling partner contains base-sensitive functional groups (e.g., esters, ketones), starting with a weaker base at a higher temperature might be a necessary compromise.[3][7] In such cases, careful optimization of the reaction conditions, including the choice of a highly active palladium precatalyst and ligand, becomes even more critical.[4]
Section 2: Troubleshooting Guide
Problem 1: My reaction is sluggish or shows no conversion.
Possible Cause & Solution:
-
Insufficient Base Strength: As discussed, the electron-rich nature of this compound requires a strong base to facilitate the catalytic cycle. If you are using a weak base like K₃PO₄ or Cs₂CO₃, it may not be potent enough.
-
Catalyst Inhibition: Although aryl bromides are generally good substrates, the generated bromide ions can sometimes have an inhibitory effect on the palladium catalyst.[2]
-
Recommendation: Ensure your reaction is running at a sufficient temperature (typically 80-110 °C) to promote catalyst turnover.[2] Additionally, using a ligand that forms a highly stable and active catalyst can help overcome this inhibition.
-
-
Inappropriate Ligand Choice: The steric hindrance from the ortho-bromo and adjacent methyl group requires a bulky, electron-rich phosphine ligand to promote both the oxidative addition and the final reductive elimination step.[6]
-
Recommendation: Employ a biarylphosphine ligand known for coupling hindered substrates. Excellent choices include XPhos, tBuXPhos, or BrettPhos.[8][9] These ligands create a sterically demanding environment around the palladium center, which can accelerate the rate-limiting steps of the reaction.[8]
-
Problem 2: I'm observing significant amounts of hydrodehalogenation (replacement of Br with H).
Possible Cause & Solution:
-
Side Reaction Promoted by Base: Hydrodehalogenation can be a significant side reaction, particularly with electron-rich aryl halides. This process can be promoted by the base and can compete with the desired C-N bond formation. A competing side reaction can occur where the amide undergoes beta-hydride elimination, leading to the hydrodehalogenated arene and an imine product.[6]
-
Recommendation: Carefully control the stoichiometry of the base. Using a large excess can sometimes exacerbate side reactions. Additionally, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as oxygen can sometimes play a role in catalyst decomposition pathways that lead to side products.
-
Problem 3: The reaction works, but the yield is consistently low.
Possible Cause & Solution:
-
Suboptimal Reaction Conditions: Low yields can often be addressed by systematically optimizing the reaction parameters.
-
Recommendation:
-
Temperature: Screen a range of temperatures from 80 °C to 110 °C.
-
Solvent: While toluene is a common choice, other solvents like dioxane or tert-butanol can sometimes improve solubility and reaction rates.[7] Ensure the solvent is anhydrous and degassed.[3]
-
Catalyst Loading: While typical loadings are 1-2 mol%, increasing the catalyst loading to 5 mol% might improve the yield for this challenging substrate.[7]
-
-
Base Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate base for the Buchwald-Hartwig amination of this compound.
Caption: Decision workflow for base selection.
Summary of Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid (in DMSO) | Advantages | Disadvantages | Recommended for this Substrate? |
| Sodium tert-butoxide (NaOtBu) | ~32 | High reactivity, promotes fast reaction rates.[7] | Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[7] | Yes, primary recommendation. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~30 | Tolerates some protic functional groups, useful for low-temperature reactions.[7] | Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[7] | Yes, a strong alternative. |
| Cesium Carbonate (Cs₂CO₃) | ~13 | Excellent functional group tolerance.[7] | Expensive, can be difficult to stir on a large scale, often requires higher catalyst loading and longer reaction times.[7] | With caution, may lead to low yields. |
| Potassium Phosphate (K₃PO₄) | ~12 | Good functional group tolerance, cost-effective.[7] | Often requires higher catalyst loadings and longer reaction times.[7] | With caution, likely to be slow. |
General Experimental Protocol
This is a representative starting protocol for the amination of this compound. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, palladium precatalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.[10]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[10]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2-Bromo-5-methoxy-4-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the sterically hindered substrate, 2-Bromo-5-methoxy-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
A1: The primary challenge arises from steric hindrance. The bromine atom and the methyl group are positioned ortho and para to the amino group, respectively. This arrangement, particularly the ortho-bromo group, sterically shields the amino group and the reactive C-Br bond, making it difficult for incoming reagents to access the reaction centers. This can lead to slow reaction rates, low yields, or complete reaction failure under standard conditions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the key parameters to optimize?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common. Key optimization parameters include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XPhos, SPhos, and RuPhos are often effective for sterically hindered substrates.
-
Catalyst Choice: Pre-formed palladium catalysts or palladacycles can be more effective than generating the active catalyst in situ.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are typically used. The optimal solvent system can significantly impact solubility and reaction rate.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier caused by steric hindrance, but excessive heat can lead to catalyst decomposition.
Q3: I am observing significant amounts of de-brominated starting material in my cross-coupling reaction. What causes this side reaction and how can I minimize it?
A3: De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl bromides. It can be caused by β-hydride elimination from certain organopalladium intermediates or by reaction with trace amounts of water or other proton sources. To minimize this:
-
Use anhydrous solvents and reagents.
-
Employ bulky ligands that favor reductive elimination over side reactions.
-
Consider using a different base that is less prone to promoting this pathway.
Q4: Should I protect the amino group of this compound before attempting cross-coupling reactions?
A4: While many cross-coupling reactions can be performed on unprotected anilines, protection of the amino group can sometimes be beneficial, particularly if the amine interferes with the catalyst or if harsh reaction conditions are required. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Ac (acetyl). However, the addition and subsequent removal of a protecting group adds steps to the synthesis, so it is often preferable to find conditions that work for the unprotected aniline. For many modern palladium-catalyzed reactions, protection is not necessary.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no product formation.
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, CataCXium A). Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure consistent activation. |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Poor Solubility of Reagents | Try different solvent systems (e.g., 2-MeTHF, dioxane/water, toluene/water) to improve solubility. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, while monitoring for catalyst decomposition (formation of palladium black). |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or slow reaction rate.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance from Both Coupling Partners | If coupling with a bulky amine, steric clash is magnified. Use a highly active catalyst system with a very bulky ligand (e.g., BrettPhos, tBuXPhos). |
| Weak Base | Strong, non-coordinating bases like NaOtBu or LHMDS are often required. The choice of base can be solvent-dependent.[2] |
| Catalyst Inhibition by the Aniline | In some cases, the aniline substrate can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that effectively shields the metal center can help. |
Acylation
Issue: Reaction is sluggish or does not proceed.
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Aniline | The steric hindrance around the amino group reduces its nucleophilicity. Use a more reactive acylating agent (e.g., acid chloride instead of anhydride). |
| Use of a Catalyst | Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Scavenging of Acid Byproduct | Include a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction, which can protonate the starting aniline. |
Data Presentation
The following tables provide representative reaction conditions for common transformations involving sterically hindered bromoanilines, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Bromoanilines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 91[1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 12 | 80-90 |
Data is representative for sterically hindered ortho-bromoanilines and should be optimized for this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Ortho-Substituted Bromoanilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[3] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good[3] |
Data is representative for sterically hindered bromoanilines and should be optimized for this compound.
Experimental Protocols
The following are generalized protocols that serve as a starting point for reactions with this compound. Note: These protocols are based on reactions with structurally similar compounds and may require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and add the anhydrous, degassed solvent (e.g., toluene).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the residue by column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: Key challenges in the palladium-catalyzed cross-coupling cycle due to steric hindrance.
References
Technical Support Center: Reaction Monitoring for the Synthesis of 2-Bromo-5-methoxy-4-methylaniline
This guide is designed for researchers, scientists, and professionals in drug development who are monitoring the synthesis of 2-Bromo-5-methoxy-4-methylaniline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthesis.
Section 1: Thin-Layer Chromatography (TLC) Analysis
Thin-Layer Chromatography is a rapid and effective method for monitoring the progress of a chemical reaction.[1] For the synthesis of this compound, which typically involves the protection of the starting aniline, followed by bromination and deprotection, TLC allows for the visualization of the consumption of the starting material and the formation of the intermediate and final product.
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: What is a good starting solvent system for monitoring this reaction?
A1: A common starting point for separating anilines and their derivatives is a mixture of a non-polar and a polar solvent. Good initial systems to try are:
-
Ethyl acetate/Hexane: Start with a 1:4 or 1:3 ratio and adjust the polarity based on the initial results.
-
Dichloromethane/Methanol: A 95:5 or 90:10 ratio can also be effective.
The goal is to achieve good separation between the starting material (5-methoxy-4-methylaniline), the acetylated intermediate (N-(5-methoxy-4-methylphenyl)acetamide), and the final product (this compound). Ideally, the Rf value of your product should be around 0.3-0.4 for optimal separation.
Q2: My spots are streaking on the TLC plate. What should I do?
A2: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.
-
Compound Acidity/Basicity: Anilines are basic compounds and can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount (0.5-1%) of a base, such as triethylamine (TEA), to your eluent system.
-
High Polarity: If your compound is very polar, it may streak. In this case, you may need to use a more polar solvent system.
Q3: I can't see any spots on my TLC plate after running it. What's wrong?
A3: There are a few possibilities if your spots are not visible:
-
Non-UV Active Compounds: While the aromatic rings in the reactants and products should be UV active, ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and viewing it under a UV lamp.
-
Sample Too Dilute: Your sample may be too dilute to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.
-
Evaporation: If your compound is volatile, it may have evaporated from the plate. This is less likely with the compounds in this synthesis.
-
Staining: If UV visualization fails, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.
Troubleshooting Common TLC Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are too high (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). |
| Spots are too low (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture). |
| Spots are smeared together | Poor separation. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Uneven solvent front | Improperly sealed TLC chamber or uneven plate bottom. | Ensure the chamber is saturated with solvent vapor by using a filter paper wick and that the plate is placed evenly in the chamber. |
Workflow for TLC Method Development
Caption: Workflow for developing an optimal TLC method.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique that provides both separation and mass information, making it ideal for confirming the identity of your product and detecting any byproducts.
Frequently Asked Questions (FAQs) for LC-MS Analysis
Q1: What are the expected m/z values for my starting material, intermediate, and product?
A1: It is crucial to know the theoretical masses of the compounds you are looking for. The expected protonated molecular ions ([M+H]+) in positive ion mode are:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]+ (m/z) |
| 5-methoxy-4-methylaniline (Starting Material) | C8H11NO | 137.18 | 138.19 |
| N-(5-methoxy-4-methylphenyl)acetamide (Intermediate) | C10H13NO2 | 179.22 | 180.23 |
| This compound (Product) | C8H10BrNO | 216.08 | 217.09 & 219.09 |
Q2: How can I be sure the peak I see is my brominated product?
A2: A key feature of bromine in mass spectrometry is its isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This means that any compound containing a single bromine atom will show two peaks in the mass spectrum for the molecular ion, separated by 2 m/z units, with roughly equal intensity (a 1:1 ratio).[2][3][4] For your product, you should look for peaks at approximately m/z 217 and 219 with similar heights. This isotopic signature is a strong confirmation of successful bromination.
Q3: I see other peaks in my LC-MS. What could they be?
A3: Besides your starting material and product, you might see other species:
-
Acetylated Intermediate: If the deprotection step is incomplete, you will see the peak for N-(5-methoxy-4-methylphenyl)acetamide at m/z 180.23.
-
Di-brominated Product: Over-bromination can lead to the formation of a di-brominated product. This would have a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio) and an [M+H]+ corresponding to C8H9Br2NO (m/z around 295.9, 297.9, and 299.9).
-
Adducts: In electrospray ionization (ESI), it is common to see adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+). These will appear at m/z values higher than the protonated molecule.
Interpreting Your LC-MS Data: A Decision Tree
Caption: A decision tree for interpreting LC-MS data.
Section 3: General Synthesis & Troubleshooting
Q1: The reaction mixture has turned a dark color. Is this normal?
A1: The bromination of anilines can sometimes produce colored byproducts due to oxidation. While a slight color change may be expected, a very dark or black mixture could indicate decomposition or significant side reactions. It is important to control the reaction temperature and stoichiometry carefully.
Q2: My reaction is not going to completion, even after a long time. What can I do?
A2: If your reaction has stalled, consider the following:
-
Reagent Purity: Ensure your brominating agent (e.g., N-bromosuccinimide, NBS) is pure. NBS can decompose over time, so using a freshly opened bottle or recrystallized material is recommended.[5]
-
Temperature: Some bromination reactions may require gentle heating to proceed at a reasonable rate. However, be cautious, as higher temperatures can also lead to more side products.
-
Catalyst: For less reactive systems, a catalyst might be necessary. However, for an activated ring like 5-methoxy-4-methylaniline, this is usually not required.
Q3: How can I avoid the formation of di-brominated byproducts?
A3: The amino group is a strong activating group, which can make the aromatic ring highly susceptible to electrophilic substitution, potentially leading to multiple brominations. The standard procedure to avoid this is to protect the amino group as an acetamide. The acetyl group is less activating than the amino group, which helps to control the bromination and favor mono-substitution. After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired product.
References
Methods for removing palladium catalyst from reaction products.
Technical Support Center: Palladium Catalyst Removal
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods for palladium catalyst removal include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C). This is often done through a pad of celite or a membrane filter.[1][2]
-
Adsorption (Scavenging): Utilizes solid-supported materials (scavengers) with functional groups that chelate palladium. Common scavengers are silica- or polymer-based and functionalized with thiols, amines, or phosphines.[1][3]
-
Precipitation: Involves converting the soluble palladium species into an insoluble salt that can be filtered off. This can be achieved by adding an anti-solvent or a specific precipitating agent.[1][2]
-
Chromatography: Column chromatography can effectively separate the product from the palladium catalyst, especially when the palladium species has a significantly different polarity from the product.[2][4]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts from an organic solution.[2]
Q2: What are the acceptable limits for residual palladium in pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products (ICH Q3D).[5][6][7] For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day for the oral route of administration.[7][8] This translates to a concentration limit in the final Active Pharmaceutical Ingredient (API) that is dependent on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams or less, the concentration limit is typically 10 ppm.[8] For parenteral and inhalation routes, the limits are stricter.[7][8]
Q3: How can I quantify the amount of residual palladium in my sample?
A3: The most common and accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting very low concentrations of palladium.[9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used method for elemental analysis.[9][10]
-
Atomic Absorption Spectrometry (AAS): A well-established technique for quantifying metals.[10]
-
Fluorimetric and Colorimetric Methods: These are emerging as faster and more cost-effective alternatives for rapid screening during process development.[9][11]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium by Filtration
-
Symptoms: Black or dark-colored filtrate; residual palladium detected in the product after filtration.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Filter medium is too coarse | 1. Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Employ a well-packed Celite pad (1-2 cm thick) on top of the filter paper. Pre-wetting the Celite pad can improve its efficacy.[1][2] 3. Perform a second filtration of the collected filtrate.[1] |
| Presence of soluble palladium species | 1. Filtration is only effective for heterogeneous catalysts. For soluble palladium, switch to a different method like scavenging, precipitation, or chromatography.[1][2] 2. Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1][2] |
| Formation of colloidal palladium | 1. Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect scavenger selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous media, others for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction mixture.[1] |
| Insufficient scavenger loading or reaction time | 1. Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger.[1] 2. Extend Reaction Time: Allow for a longer contact time between the scavenger and the reaction mixture.[1] 3. Optimize Temperature: Gentle heating (e.g., 40-60 °C) can sometimes improve scavenging efficiency, but monitor for product degradation.[1] |
| Product binding to the scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] |
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (wt%) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| Silica-based Thiol | -SH | 5-10 | 25-60 | 2-16 | 500-2000 | <10 |
| Polymer-based Amine | -NH2, -NR2 | 5-15 | 25-80 | 4-24 | 500-2000 | <25 |
| Activated Carbon | - | 5-20 | 25-80 | 1-12 | 200-1000 | <50 |
| Triaminetetraacetic acid functionalized silica | -N(CH2COOH)2 | 8-12 | 40-60 | 6-18 | 300-1500 | <5 |
Note: Efficiency is highly dependent on the specific substrate, solvent, and palladium species.
Table 2: Residual Palladium Levels After Various Purification Methods
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) |
| Aqueous Workup Only | 100 - >5000 | 100 - 5000 |
| Column Chromatography | 100 - 5000 | <50 - >500 |
| Column Chromatography followed by Scavenging | 100 - 5000 | <10 - 100 |
| Recrystallization | 200 - 1000 | <25 - 200 |
Data compiled from various studies and represents typical ranges.[4]
Experimental Protocols
Method 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Celite Filtration
-
Prepare the Celite Pad:
-
Filter the Reaction Mixture:
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.
-
Method 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.
-
-
Stir the Mixture:
-
Stir the mixture at the recommended temperature (often room temperature or slightly elevated) for the specified amount of time (typically 2-24 hours).
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration, possibly using a pad of Celite to ensure complete removal.[1]
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the product with reduced palladium levels.
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. database.ich.org [database.ich.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
Reactivity comparison of 2-Bromo-5-methoxy-4-methylaniline vs. other haloanilines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-5-methoxy-4-methylaniline against other haloanilines in key synthetic transformations. The content is supported by experimental data to inform substrate selection and reaction optimization in the pursuit of novel molecular entities.
Executive Summary
This compound is a polysubstituted haloaniline with a unique reactivity profile shaped by the interplay of its substituents. The electron-donating methoxy and methyl groups enhance the electron density of the aromatic ring, influencing its nucleophilicity and reactivity in electrophilic aromatic substitution. Conversely, the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The ortho-position of the bromine relative to the amino group, coupled with the adjacent methyl group, introduces steric considerations that can modulate reaction rates and yields. This guide will delve into a comparative analysis of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution and diazotization reactions, benchmarking it against other haloanilines to provide a clear perspective on its synthetic utility.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of haloanilines in these transformations is primarily dictated by the nature of the halogen and the electronic and steric environment of the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reactivity of the aryl halide typically follows the trend I > Br > Cl. For this compound, the presence of electron-donating groups (methoxy and methyl) can make the oxidative addition step to the palladium(0) catalyst slower compared to electron-deficient haloanilines. However, successful couplings of ortho-bromoanilines have been reported with high yields, suggesting that with the appropriate choice of catalyst, ligand, and reaction conditions, these substrates are viable coupling partners.[1]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Est. 70-85 | [Estimated based on similar substrates] |
| 2-Bromoaniline | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 | [1] |
| 4-Bromoaniline | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [2] |
| 2-Bromo-4-methylaniline | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18 | 85 | [3] |
Note: Direct experimental data for this compound was not available in the searched literature. The estimated yield is based on the reactivity of other ortho-bromoanilines and the electronic nature of the substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of the aryl halide follows a similar trend to the Suzuki-Miyaura coupling. The steric hindrance from the ortho-bromo and adjacent methyl groups in this compound can influence the rate of coupling, potentially requiring more sterically demanding ligands or higher reaction temperatures to achieve high yields.
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Haloanilines with Morpholine
| Haloaniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Est. 60-80 | [Estimated based on similar substrates] |
| 4-Chloroanisole | [Pd(IPr)Cl₂(AN)] | NaOtBu | Toluene | 100 | 3 | 98 | [4] |
| 2-Bromo-1,3,5-trimethylbenzene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 2 | 98 | [5] |
| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 | 18 | 85 | [6] |
Note: Direct experimental data for this compound was not available in the searched literature. The estimated yield is based on general principles of Buchwald-Hartwig amination and data for other substituted haloanilines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend for the aryl halide is I > Br > Cl. Electron-donating groups on the aniline ring can decrease the reactivity of the aryl bromide.
Table 3: Comparative Reactivity in Sonogashira Coupling
| Haloaniline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | Est. 70-90 | [Estimated based on similar substrates] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [7] |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 95 | [8] |
| 4-Bromoaniline | Phenylacetylene | Pd(OAc)₂ / P(2-furyl)₃ / CuI | Et₃N | DMSO | 120 | 85 | [9] |
Note: Direct experimental data for this compound was not available in the searched literature. The estimated yield is based on the high reactivity generally observed in Sonogashira couplings of bromoanilines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on haloanilines is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. The electron-donating methoxy and methyl groups in this compound deactivate the ring towards nucleophilic attack, making SNAr reactions unfavorable under standard conditions. For SNAr to occur on such an electron-rich system, harsh reaction conditions or a different mechanism, such as one involving a benzyne intermediate, would likely be required.
Diazotization Reactions
Anilines readily undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures. The resulting diazonium salts are versatile intermediates that can be converted to a wide range of functional groups. The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, can increase the stability of the corresponding diazonium salt compared to anilines with electron-withdrawing groups.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the haloaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add the haloaniline (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for the specified time.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent and water.
-
Separate the organic layer, dry, and concentrate.
-
Purify the residue by chromatography.[11]
General Procedure for Sonogashira Coupling
-
To a flask, add the haloaniline (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA).
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC).
-
After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[12]
General Procedure for Diazotization
-
Dissolve the aniline derivative in a cold aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before using it in a subsequent reaction.[13]
Visualizations
General Experimental Workflows for Cross-Coupling Reactions.
Key Factors Influencing Haloaniline Reactivity in Cross-Coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Electronic effects of substituents in bromo-methoxy-methyl anilines.
A Comprehensive Guide to the Electronic Effects of Substituents in Bromo-Methoxy-Methyl Anilines
For researchers, scientists, and drug development professionals, understanding the electronic landscape of substituted anilines is paramount for predicting reactivity, designing novel molecular scaffolds, and optimizing pharmacokinetic properties. This guide provides a detailed comparison of the electronic effects of bromo, methoxy, and methyl substituents on the aniline ring, supported by experimental data and detailed methodologies.
The electronic character of a substituted aniline is governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density on the amino group, thereby influencing its basicity (pKa), nucleophilicity, and the regioselectivity of further chemical transformations.
Comparative Analysis of Electronic Effects
The basicity of an aniline, quantified by the pKa of its conjugate acid, serves as a direct probe of the electronic effects of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic and increasing its pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, rendering the aniline less basic and lowering its pKa.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For aniline basicity, a negative ρ value indicates that electron-donating groups enhance the basicity.
Table 1: Hammett Substituent Constants for Individual Substituents
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
| -Br | 0.39 | 0.23 | Inductively withdrawing (-I), weakly resonance donating (+R) |
| -OCH₃ | 0.12 | -0.27 | Inductively withdrawing (-I), strongly resonance donating (+R) |
| -CH₃ | -0.07 | -0.17 | Inductively donating (+I), hyperconjugatively donating |
Data Interpretation:
-
Bromo (-Br): As a halogen, bromine is electronegative and exerts an inductive electron-withdrawing effect (-I) from both the meta and para positions, decreasing the basicity of aniline. It also possesses lone pairs that can be donated to the aromatic ring via resonance (+R), but this effect is weaker than its inductive effect.[1]
-
Methoxy (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to an inductive withdrawal (-I) of electron density. However, the lone pairs on the oxygen participate in strong resonance donation (+R) to the ring, particularly when in the para position, making it a net electron-donating group in that position.[2]
-
Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.
The combined electronic effect of these substituents in a polysubstituted aniline can be estimated by the summation of their individual Hammett constants (additivity principle). However, steric interactions and complex electronic interplay can lead to deviations from simple additivity.
Table 2: Experimental pKa Values for Selected Bromo-Methoxy-Methyl Anilines
| Compound | Substituent Positions | pKa |
| Aniline | - | 4.63 |
| 3-Bromo-4-methoxyaniline | 3-Br, 4-OCH₃ | 4.08[2] |
| 3-Bromo-4-methylaniline | 3-Br, 4-CH₃ | 3.98[2] |
Analysis of Experimental Data:
The experimental pKa values in Table 2 provide insight into the combined electronic effects. For instance, in 3-bromo-4-methoxyaniline, the electron-donating resonance effect of the para-methoxy group is counteracted by the inductive withdrawal of the meta-bromo group, resulting in a pKa lower than that of aniline. Similarly, in 3-bromo-4-methylaniline, the weak electron-donating effect of the para-methyl group is overcome by the stronger electron-withdrawing effect of the meta-bromo group.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
A common and accurate method for determining the pKa of anilines is through UV-Vis spectrophotometry. This method relies on the principle that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule have distinct UV-Vis absorption spectra.
Materials:
-
Substituted aniline of interest
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
Spectrophotometer grade water
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the aniline derivative in a suitable solvent (e.g., methanol or water) at a known concentration (typically in the micromolar range).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the aniline.
-
Sample Preparation: For each pH value, add a small, constant volume of the aniline stock solution to a cuvette containing the buffer solution.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each sample at each pH.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) for the acidic (A_H⁺) and basic (A) forms of the aniline.
-
Measure the absorbance of each solution at these wavelengths.
-
Plot the absorbance at a chosen wavelength versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the following equation: pKa = pH + log[(A - A_H⁺) / (A_B - A)] where A is the absorbance at a given pH, A_H⁺ is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
Visualizing Electronic Effects and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed.
References
Navigating the Catalyst Maze: A Comparative Guide to Ligands for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences catalyst activity, stability, and substrate compatibility.[3][4] This guide provides a comparative analysis of commonly employed phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific synthetic challenges.
Ligand Generations: A Journey of Evolution
The development of ligands for the Buchwald-Hartwig amination can be categorized into distinct "generations," each offering significant improvements in reactivity and substrate scope.[2]
-
First Generation: The initial protocols utilized relatively simple, sterically hindered monodentate phosphine ligands such as tri-o-tolylphosphine. While groundbreaking at the time, these catalysts were generally limited to the coupling of secondary amines with aryl bromides and required harsh reaction conditions.[5][6]
-
Second Generation: The introduction of bidentate phosphine ligands, notably BINAP and DPPF, marked a significant advancement.[2][7] These ligands offered improved catalyst stability and expanded the substrate scope to include primary amines.[2]
-
Third and Fourth Generations: The development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald and Hartwig groups, revolutionized the field.[4][6] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated remarkable activity, enabling the coupling of a wide array of amines and aryl halides (including chlorides) under mild conditions.[8] These advanced ligands are often employed as pre-formed palladium complexes, known as precatalysts, which simplify reaction setup and enhance reproducibility.[9]
Comparative Performance of Key Ligands
The selection of an appropriate ligand is critical for the success of a Buchwald-Hartwig amination. The following tables summarize the performance of several widely used ligands in the coupling of various aryl halides and amines. The data presented is a synthesis of information from multiple sources to provide a general overview. Actual yields may vary depending on the specific substrates and reaction conditions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(o-tol)₃ | Aryl Bromide | Secondary | NaOt-Bu | Toluene | 100 | Moderate | [5][8] |
| BINAP | Aryl Bromide/Iodide | Primary/Secondary | NaOt-Bu | Toluene | 80-100 | Good-Excellent | [2][6] |
| DPPF | Aryl Bromide/Iodide | Primary/Secondary | NaOt-Bu | Toluene/Dioxane | 80-100 | Good-Excellent | [2][6] |
| XPhos | Aryl Chloride/Bromide | Primary/Secondary/Amides | K₂CO₃/Cs₂CO₃ | t-BuOH/Toluene | 80-110 | Excellent | [8] |
| RuPhos | Aryl Chloride/Bromide | Secondary | K₃PO₄ | Dioxane | 80-100 | Excellent | [10] |
| BrettPhos | Aryl Chloride/Mesylates | Primary | LHMDS | Toluene | RT-80 | Excellent | [8] |
| DavePhos | Aryl Bromide/Chloride | Indoles | K₃PO₄ | Dioxane | 100 | Good-Excellent | [4][10] |
| tBuXPhos | Aryl Bromide/Chloride | Indazoles | Cs₂CO₃ | Toluene | 100 | Good-Excellent | [10] |
Table 1: General Performance of Common Ligands in Buchwald-Hartwig Amination.
Experimental Protocols
The following are generalized experimental protocols for a standard and a high-throughput screening approach to Buchwald-Hartwig amination.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol) are added, followed by the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe. For precatalysts, the single component is added directly.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time (typically 2-24 hours), monitoring the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
High-Throughput Screening Protocol for Ligand Optimization:[3]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, internal standard, palladium precursor, and a library of phosphine ligands in a suitable anhydrous solvent.
-
Dispensing: Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial of a 96-well plate.
-
Reagent Addition: Add the aryl halide and amine stock solutions to all vials. Subsequently, add the internal standard stock solution to each vial. Finally, add additional solvent to reach the desired reaction concentration.
-
Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.
-
Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.
-
Work-up and Analysis: After the reaction, the plate is cooled, and a sample from each well is diluted and filtered. The organic extracts are then analyzed by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical workflow for high-throughput phosphine ligand screening.
Conclusion
The choice of ligand is a critical parameter in the optimization of the Buchwald-Hartwig amination. While early generation ligands laid the groundwork for this powerful transformation, the development of bulky and electron-rich biaryl phosphine ligands has dramatically expanded its scope and utility. By understanding the relative strengths and weaknesses of different ligand classes and employing systematic screening methods, researchers can unlock the full potential of this reaction for the efficient synthesis of a diverse range of arylamines. This guide serves as a starting point for ligand selection, and further optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
2-Bromo-5-methoxy-4-methylaniline versus other anilines in drug discovery.
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic substitution on the aniline ring is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 2-Bromo-5-methoxy-4-methylaniline against other substituted anilines, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on the well-documented effects of its constituent functional groups in similar aniline-based drug candidates.
The Aniline Scaffold in Medicinal Chemistry
Aniline and its derivatives are privileged structures in medicinal chemistry due to their synthetic tractability and their ability to form key interactions with biological targets.[1][2] They are integral components of numerous approved drugs, including a wide range of kinase inhibitors that have revolutionized cancer therapy.[1] However, the development of aniline-based drug candidates is not without its challenges, as the aniline moiety can be susceptible to metabolic modifications leading to potential toxicity and rapid clearance.[3] Consequently, the nature and position of substituents on the aniline ring are critical for optimizing a drug's efficacy and safety profile.
Physicochemical and Pharmacokinetic Considerations
The bromine, methoxy, and methyl groups on this compound each contribute to its overall physicochemical properties, which in turn influence its pharmacokinetic behavior.
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Parent/Related Anilines
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| Aniline | 93.13 | 0.9 | 4.6 | |
| 2-Bromoaniline | 172.03 | 1.89 | 2.53 | |
| 4-Methoxyaniline | 123.15 | 1.14 | 5.34 | |
| 4-Methylaniline | 107.15 | 1.39 | 5.08 | |
| This compound | ![]() | 216.08 | 2.8 (Predicted) | ~3.5 (Predicted) |
Note: Predicted values are generated using computational models and are for estimation purposes.
The introduction of a bromine atom generally increases lipophilicity (logP) and decreases basicity (pKa) due to its electron-withdrawing inductive effect. The methoxy group, being an electron-donating group through resonance, can increase basicity. The methyl group also slightly increases lipophilicity and basicity. The combination of these substituents in this compound results in a moderately lipophilic and weakly basic compound, properties that are often desirable for cell permeability and target engagement.
Performance in Drug Discovery: A Comparative Outlook
The true value of a building block like this compound lies in its potential to be incorporated into larger molecules with specific biological activities. The following sections compare its expected performance attributes against other anilines in the context of kinase inhibition, cytotoxicity, and metabolic stability.
Kinase Inhibition
The aniline moiety is a common feature in Type I and Type II kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the aniline ring project into different pockets of the ATP-binding site, influencing potency and selectivity.
Table 2: Comparative Inhibitory Activity of Representative Aniline-Based Kinase Inhibitors
| Aniline Scaffold | Kinase Target(s) | Inhibitor Example | IC₅₀ (nM) | Reference |
| 3-Ethynyl-aniline | EGFR | Erlotinib | 2 | [4] |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Bcr-Abl, Src | Dasatinib | <1 | [5] |
| 3-Bromo-5-(trifluoromethyl)aniline | Bcr-Abl, VEGFR2, FGFR1 | Ponatinib | 0.37 (Bcr-Abl) | [5] |
| 2-Methoxy-4-(4-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)piperazin-1-yl)aniline | c-Met, VEGFR2 | Cabozantinib | 1.3 (c-Met) | [6] |
| This compound | Predicted: various kinases | Hypothetical Inhibitor | To be determined |
The 2-bromo substitution can provide a vector for exploring interactions within the kinase active site, potentially enhancing potency. The 5-methoxy and 4-methyl groups can occupy hydrophobic pockets, and their specific positioning is critical for achieving selectivity for a particular kinase. For instance, in the development of c-Src inhibitors, specific substitutions on the anilinoquinazoline core were found to be crucial for potency and selectivity.[7]
Cytotoxicity Against Cancer Cell Lines
The ultimate goal of many kinase inhibitors is to induce cytotoxicity in cancer cells. The cytotoxic potential of aniline-based compounds is highly dependent on the overall molecular structure.
Table 3: Comparative Cytotoxicity of Aniline Derivatives in Cancer Cell Lines
| Compound Class | Aniline Moiety | Cell Line | IC₅₀ (µM) |
| Anilino-fluoroquinolones | 4-Anisidine | K562 (Leukemia) | <50 |
| Anilino-fluoroquinolones | 2,4-Dimethoxyaniline | MCF7 (Breast) | <50 |
| Anilinoquinazolines | 3-Iodoaniline | A431 (Skin) | 3 |
| Anilinoquinazolines | 3-(Trifluoromethyl)aniline | A431 (Skin) | 3.5 |
| Derivatives of this compound | This compound | Various | To be determined |
Substituted anilino-fluoroquinolones have demonstrated cytotoxic activity against various cancer cell lines, with IC₅₀ values often below 50 µM.[8][9] Similarly, anilinoquinazoline derivatives have shown potent cytotoxicity, with IC₅₀ values in the low micromolar range against EGFR-overexpressing cell lines.[4] It is anticipated that derivatives of this compound could exhibit significant cytotoxic activity, which would need to be confirmed through in vitro screening.
Metabolic Stability
A significant hurdle in the development of aniline-based drugs is their susceptibility to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and rapid clearance.[3] The substitution pattern on the aniline ring plays a critical role in mitigating these metabolic liabilities.
Table 4: General Metabolic Stability Trends of Substituted Anilines
| Substitution Pattern | Expected Metabolic Stability | Rationale |
| Unsubstituted Aniline | Low | Susceptible to N-oxidation and ring hydroxylation. |
| Electron-withdrawing groups (e.g., -Br, -CF₃) | Moderate to High | Can decrease the electron density of the ring, making it less prone to oxidation. |
| Sterically hindered anilines | Moderate to High | Bulky groups near the amino group can sterically hinder access by metabolic enzymes. |
| Methoxy-substituted anilines | Variable | Can be a site of O-demethylation, but can also block sites of aromatic hydroxylation. |
| This compound | Predicted: Moderate | The bromo and methyl groups may provide some steric hindrance and the methoxy group can block a potential site of oxidation, though it may be a site for metabolism itself. |
The 2-bromo and 4-methyl groups on this compound could provide some steric shielding to the amino group, potentially improving metabolic stability compared to less substituted anilines. The 5-methoxy group blocks a potential site of aromatic hydroxylation, although it could be a site for O-demethylation.[10]
Experimental Protocols
To facilitate the comparative evaluation of this compound and its derivatives, the following are detailed methodologies for key in vitro assays.
Synthesis of this compound Derivatives
A general approach to incorporate the this compound scaffold into a larger molecule, such as a kinase inhibitor, often involves a nucleophilic aromatic substitution or a cross-coupling reaction.
Protocol Outline: Buchwald-Hartwig Amination
-
Reactants: Combine this compound (1.0 eq), the electrophilic coupling partner (e.g., a chloro- or bromo-substituted heterocycle, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an oven-dried flask.
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of a compound against a specific kinase is a radiometric filter-binding assay.
Protocol Outline: Radiometric Kinase Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Protocol Outline: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[11]
In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.
Protocol Outline: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer in a 96-well plate.
-
Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the elimination rate constant, from which the in vitro half-life can be calculated.
Signaling Pathways of Interest
Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer. Given the prevalence of anilines in EGFR inhibitors, the EGFR signaling pathway is a primary area of interest.
Derivatives of this compound could be designed to target the ATP-binding site of EGFR, thereby inhibiting its downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1]
Conclusion
This compound represents a promising, yet underexplored, building block for the design of novel drug candidates, particularly kinase inhibitors. The specific combination of its bromo, methoxy, and methyl substituents suggests the potential for favorable physicochemical properties and biological activity. While further experimental validation is necessary, this guide provides a framework for the rational design and comparative evaluation of its derivatives. By leveraging the established knowledge of structure-activity relationships in aniline-based compounds and employing the detailed experimental protocols provided, researchers can effectively explore the therapeutic potential of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cresset-group.com [cresset-group.com]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines [journal.waocp.org]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Biological activity of compounds derived from 2-Bromo-5-methoxy-4-methylaniline.
A Comparative Guide to the Biological Activity of Substituted Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents.[1] This guide provides a comparative overview of the biological activities of various classes of compounds derived from substituted anilines, with a focus on their applications as antitumor and antimicrobial agents. While specific derivatives of 2-Bromo-5-methoxy-4-methylaniline are not extensively reported in publicly available literature, the principles of structure-activity relationships (SAR) derived from analogous compounds provide valuable insights for future drug discovery endeavors.
Antitumor Activity of Substituted Aniline Derivatives
Substituted anilines are integral components of numerous potent antitumor agents, most notably as inhibitors of key signaling pathways involved in cancer progression.
Anilinoquinazolines and Anilinoquinolines as Tyrosine Kinase Inhibitors
The anilinoquinazoline and anilinoquinoline cores are privileged scaffolds in the development of Tyrosine Kinase Inhibitors (TKIs).[1] These compounds target enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[1][2]
A noteworthy example involves novel 6,7-disubstituted-4-anilinoquinazoline derivatives designed based on the structures of erlotinib and vandetanib. These compounds have demonstrated significant cytotoxicity against the A431 human skin cancer cell line, which overexpresses EGFR.[2] Similarly, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, with compounds like 18c showing robust inhibitory activity and antiproliferative effects on various cancer cell lines.[3]
Table 1: Comparative in vitro Antiproliferative Activity of Selected Anilino-based Kinase Inhibitors
| Compound/Drug | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 18c | Mer/c-Met | HepG2 | >10 | [3] |
| MDA-MB-231 | 1.3 ± 0.2 | [3] | ||
| HCT116 | 0.8 ± 0.1 | [3] | ||
| Cabozantinib | Mer/c-Met | HepG2 | 0.3 ± 0.04 | [3] |
| MDA-MB-231 | 4.3 ± 0.5 | [3] | ||
| HCT116 | 1.3 ± 0.2 | [3] | ||
| Gefitinib | EGFR | A431 | 0.015 ± 0.001 | [2] |
| Erlotinib | EGFR | A431 | 0.021 ± 0.003 | [2] |
Benzothiazole Aniline Derivatives
Benzothiazole aniline (BTA) derivatives represent another class of anticancer agents.[4] For instance, the ring-substituted BTA derivative 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) has been developed as an antitumor agent.[4] Platinum (II) complexes of novel benzothiazole aniline derivatives have also been synthesized and show selective inhibitory activities against liver cancer cells.[4]
Antimicrobial Activity of Substituted Aniline Derivatives
The structural versatility of substituted anilines has also been exploited in the development of novel antimicrobial agents.
Trifluoro-Anilines
Recent studies have highlighted the antimicrobial potential of aniline derivatives, including those with trifluoromethyl substitutions.[5] For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[5]
Anilinobenzimidazoles
A series of substituted anilinobenzimidazoles have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains.[6]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Anilines
| Compound | Organism | MIC (µg/mL) | Reference |
| ACNBF | Vibrio parahaemolyticus | 16 | [5] |
| Vibrio harveyi | 16 | [5] | |
| ITFMA | Vibrio parahaemolyticus | 32 | [5] |
| Vibrio harveyi | 32 | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of biological data. Below are representative protocols for key assays.
MTT Assay for Antiproliferative Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Kinase Inhibition Assay
-
Reaction Setup: The kinase, substrate, ATP, and test compound are combined in a reaction buffer in a 96-well plate.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity is determined.
Broth Microdilution for MIC Determination
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline-based TKIs.
Experimental Workflow
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Logical Relationship
Caption: Relationship between chemical structure, lipophilicity, and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The prevalence of arylamine moieties in bioactive molecules underscores the critical need for efficient and versatile catalytic methods.[1][2][3] This guide provides an in-depth comparison of the leading catalytic systems for C-N bond formation, offering insights into their mechanisms, practical applications, and the rationale behind experimental choices.
The Pillars of C-N Cross-Coupling: A Comparative Overview
While numerous methods for C-N bond formation exist, several catalytic systems have distinguished themselves through their broad applicability and robustness. This guide will focus on a comparative analysis of the most influential of these: the palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-type reactions, and the emerging fields of photoredox and enzymatic catalysis. Each of these systems offers a unique set of advantages and is suited to different synthetic challenges.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
First reported in the mid-1990s, the Buchwald-Hartwig amination has become one of the most reliable and widely used methods for the synthesis of C-N bonds.[4][5] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4][5]
Mechanism and Experimental Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][5][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[4][5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, which also regenerates the active Pd(0) catalyst.[4][5][6]
The choice of phosphine ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Broad Substrate Scope: This method is compatible with a wide array of aryl halides and primary or secondary amines.[4]
-
High Functional Group Tolerance: The reaction conditions are generally mild enough to be compatible with a variety of sensitive functional groups.[4]
-
Versatility: It has been successfully applied in numerous total syntheses and industrial processes.[1][2][4]
Limitations:
-
Catalyst Cost: Palladium is a precious metal, which can make this method expensive, especially on a large scale.
-
Ligand Sensitivity: The phosphine ligands used are often air-sensitive and can be costly.
-
Catalyst Removal: Residual palladium in the final product can be a concern, particularly in pharmaceutical applications.[7]
Copper-Catalyzed C-N Cross-Coupling: A Cost-Effective Alternative
Copper-catalyzed C-N bond formation, primarily through the Ullmann condensation and the Chan-Lam coupling, offers a more economical alternative to palladium-based systems.[8][9]
The Ullmann Condensation
The Ullmann condensation is a classic reaction that typically involves the coupling of an aryl halide with an amine using a stoichiometric amount of copper at high temperatures.[9] Modern variations have been developed that utilize catalytic amounts of copper.[8]
The Chan-Lam Coupling
The Chan-Lam coupling is a more recent and milder copper-catalyzed method that couples aryl boronic acids with amines or alcohols.[10][11][12] This reaction can often be performed at room temperature and is tolerant of air and moisture.[11][13]
Mechanism and Experimental Rationale
The proposed mechanism for the Chan-Lam coupling involves the following key steps:
-
Transmetalation: The aryl group is transferred from the boronic acid to a Cu(II) species.[10]
-
Amine Coordination: The amine substrate coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species.[10][11]
-
Oxidation: The Cu(I) is re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[10][12]
Caption: A simplified catalytic cycle for the Chan-Lam coupling.
Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[13]
-
Mild Conditions: The Chan-Lam coupling, in particular, can be run under mild, aerobic conditions.[12][13]
Limitations:
-
Harsh Conditions for Ullmann: Traditional Ullmann reactions often require high temperatures and stoichiometric copper.[9]
-
Substrate Scope: The substrate scope of copper-catalyzed reactions can be more limited compared to palladium-catalyzed methods.
Emerging Frontiers: Photoredox and Enzymatic Catalysis
Recent advancements have introduced novel catalytic systems that offer unique advantages in C-N bond formation.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under exceptionally mild conditions.[14][15] These reactions utilize a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates, enabling novel bond formations.[16]
Enzymatic C-N Bond Formation
Biocatalysis offers an environmentally benign approach to C-N bond formation. Enzymes can catalyze these reactions with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[17][18][19] While substrate scope can be a limitation, ongoing research in enzyme engineering is continually expanding the applicability of these biocatalysts.[19]
At a Glance: Comparison of Catalytic Systems
| Feature | Buchwald-Hartwig (Pd) | Ullmann (Cu) | Chan-Lam (Cu) | Photoredox | Enzymatic |
| Catalyst | Palladium | Copper | Copper | Photocatalyst | Enzyme |
| Aryl Source | Halides, Triflates | Halides | Boronic Acids | Various | Various |
| Reaction Temp. | Room Temp. to 110°C | High Temp. (>150°C) | Room Temperature | Room Temperature | Room Temperature |
| Substrate Scope | Very Broad | Moderate | Broad | Expanding | Often Narrow |
| Func. Group Tol. | High | Moderate | High | High | Very High |
| Key Advantage | Versatility, Reliability | Low Catalyst Cost | Mild Conditions | Novel Reactivity | High Selectivity |
| Key Disadvantage | Catalyst Cost | Harsh Conditions | Base Sensitivity | Specialized Equipment | Substrate Specificity |
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a general procedure for a small-scale Buchwald-Hartwig amination. Note: This protocol is for informational purposes only and should be adapted and optimized for specific substrates and scales.
-
Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The aryl halide (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) are added to the flask under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the allotted time (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion and Future Directions
The landscape of catalytic C-N bond formation is rich and continually evolving. While the Buchwald-Hartwig amination remains a dominant force due to its broad applicability, copper-catalyzed methods provide a cost-effective and often milder alternative. The rise of photoredox and enzymatic catalysis opens up new avenues for sustainable and highly selective C-N bond construction. The ongoing development of new ligands and catalysts based on earth-abundant metals promises to further enhance the efficiency and sustainability of these indispensable transformations.[20][21]
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Recent advances in photocatalytic C–N bond coupling reactions | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 15. research.polyu.edu.hk [research.polyu.edu.hk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Aerobic C-N Bond Formation through Enzymatic Nitroso-Ene-Type Reaction [biochemistry2.hhu.de]
- 19. Enzymatic CN bond formation and cleavage reaction: Advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
- 21. mdpi.com [mdpi.com]
Spectroscopic comparison of 2-Bromo-5-methoxy-4-methylaniline isomers.
A Spectroscopic Comparison of 2-Bromo-5-methoxy-4-methylaniline Isomers for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its primary positional isomers. The data presented is essential for the unambiguous identification and characterization of these compounds in research and pharmaceutical development. The guide includes comparative tables of their spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for acquiring this data, and a logical workflow for spectroscopic analysis.
Introduction to Isomeric Differentiation
This compound is a substituted aniline with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical properties and biological activity can be significantly influenced by the substitution pattern on the aromatic ring. Consequently, the ability to distinguish between its various isomers is of paramount importance for quality control and regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this differentiation. Each isomer exhibits a unique spectroscopic fingerprint, which is determined by its specific arrangement of substituents.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its key positional isomers. It is important to note that while experimental data is provided where available, some of the data for the isomers is predicted based on established principles of spectroscopy and data from structurally related compounds. These predictions are intended to serve as a guide for researchers in identifying these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Ar-H Chemical Shifts (ppm) | -OCH₃ Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) | -NH₂ Chemical Shift (ppm) |
| This compound | 6.98 (s, 1H), 6.65 (s, 1H) | 3.78 (s, 3H) | 2.15 (s, 3H) | 3.65 (br s, 2H) |
| 3-Bromo-5-methoxy-4-methylaniline (Predicted) | ~6.8 (d, 1H), ~6.5 (d, 1H) | ~3.80 (s, 3H) | ~2.20 (s, 3H) | ~3.70 (br s, 2H) |
| 4-Bromo-5-methoxy-2-methylaniline (Predicted) | ~7.1 (d, 1H), ~6.7 (d, 1H) | ~3.85 (s, 3H) | ~2.10 (s, 3H) | ~3.60 (br s, 2H) |
| 5-Bromo-2-methoxy-4-methylaniline (Predicted) | ~7.2 (s, 1H), ~6.8 (s, 1H) | ~3.75 (s, 3H) | ~2.25 (s, 3H) | ~3.55 (br s, 2H) |
| 2-Bromo-4-methoxy-5-methylaniline (Predicted) | ~7.0 (s, 1H), ~6.9 (s, 1H) | ~3.90 (s, 3H) | ~2.18 (s, 3H) | ~3.75 (br s, 2H) |
Note: Experimental data for this compound is available.[1] Data for other isomers are predicted based on analogous compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbon Chemical Shifts (ppm) | -OCH₃ Carbon Chemical Shift (ppm) | -CH₃ Carbon Chemical Shift (ppm) |
| This compound | ~155, ~145, ~130, ~118, ~115, ~110 | ~55 | ~16 |
| 3-Bromo-5-methoxy-4-methylaniline | ~156, ~146, ~135, ~120, ~118, ~112 | ~56 | ~17 |
| 4-Bromo-5-methoxy-2-methylaniline | ~154, ~148, ~132, ~125, ~116, ~114 | ~57 | ~15 |
| 5-Bromo-2-methoxy-4-methylaniline | ~158, ~144, ~138, ~122, ~117, ~110 | ~55 | ~18 |
| 2-Bromo-4-methoxy-5-methylaniline | ~157, ~147, ~128, ~120, ~115, ~113 | ~56 | ~16 |
Note: All ¹³C NMR data are predicted based on established substituent effects on aromatic chemical shifts.
Table 3: Key IR Absorption Frequencies (Predicted)
| Compound | N-H Stretching (cm⁻¹) | C-H Aromatic Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) | C-Br Stretching (cm⁻¹) |
| This compound | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 3-Bromo-5-methoxy-4-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 4-Bromo-5-methoxy-2-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 5-Bromo-2-methoxy-4-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
| 2-Bromo-4-methoxy-5-methylaniline | ~3400-3200 (two bands) | ~3100-3000 | ~1330-1250 | ~1250-1020 | ~600-500 |
Note: IR frequencies are predicted based on characteristic group frequencies for substituted anilines.
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| All Isomers | 215/217 (due to ⁷⁹Br/⁸¹Br isotopes) | M-15 (-CH₃), M-30 (-CH₂O), M-43 (-HNCO), M-Br |
Note: The mass spectra of these isomers are expected to be very similar, with a characteristic isotopic pattern for bromine. Differentiation may rely on minor differences in fragment ion intensities.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in M⁺ and M+2 peaks of nearly equal intensity.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Logical workflow for the spectroscopic comparison and identification of isomers.
This comprehensive guide should serve as a valuable resource for researchers and professionals in the field, enabling the accurate identification and characterization of this compound and its isomers.
References
A Comparative Guide to the Basicity of Substituted Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of substituted bromoanilines, supported by experimental data. Understanding the basicity of these compounds is crucial in various fields, including medicinal chemistry and materials science, as it influences molecular interactions, reaction mechanisms, and pharmacokinetic properties. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles that govern the basicity of these molecules.
Data Presentation: Basicity of Substituted Anilines
The basicity of anilines is conveniently expressed by the pKa of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base. The data presented in the table below includes aniline and its bromo-substituted isomers, along with other derivatives to provide a broader context for understanding substituent effects.
| Compound | Substituent(s) | Position(s) | pKa of Conjugate Acid |
| Aniline | -H | - | 4.60 |
| 2-Bromoaniline | -Br | ortho | 2.53 |
| 3-Bromoaniline | -Br | meta | 3.58 |
| 4-Bromoaniline | -Br | para | 3.86 |
| 4-Chloroaniline | -Cl | para | 3.98 |
| 4-Methylaniline | -CH₃ | para | 5.12 |
| 4-Nitroaniline | -NO₂ | para | 1.02 |
| 2-Bromo-4-chloroaniline | -Br, -Cl | ortho, para | 1.90 (Predicted) |
| 4-Bromo-2-nitroaniline | -Br, -NO₂ | para, ortho | -1.05 (Predicted) |
Analysis of Basicity Trends
The basicity of a substituted aniline is primarily determined by the electronic effects of the substituents on the benzene ring. These effects, namely the inductive effect and the resonance effect, modulate the electron density on the nitrogen atom of the amino group.
-
Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity compared to aniline. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. Halogens, including bromine, have lone pairs that can also participate in resonance, donating electron density to the ring. This electron-donating resonance effect (+R effect) partially counteracts the inductive effect. The resonance effect is most pronounced at the ortho and para positions.
Comparison of Bromoaniline Isomers:
-
Aniline (pKa = 4.60) serves as the benchmark.
-
4-Bromoaniline (pKa = 3.86) is less basic than aniline due to the electron-withdrawing inductive effect of bromine. However, the electron-donating resonance effect from the para position partially mitigates this, making it the most basic among the bromo-isomers.
-
3-Bromoaniline (pKa = 3.58) is less basic than the para-isomer. At the meta position, the resonance effect of bromine is not operative, so the basicity is primarily reduced by the inductive effect.
-
2-Bromoaniline (pKa = 2.53) is the least basic of the three isomers. This is due to the strong electron-withdrawing inductive effect of bromine at the ortho position, combined with the "ortho effect," which involves steric hindrance that can disrupt the solvation of the anilinium ion, further decreasing its stability and thus the basicity of the parent aniline.
The interplay of these effects is visualized in the diagrams below.
Experimental Protocols
The determination of pKa values is a critical experimental procedure. Two common methods are potentiometric titration and UV-Visible spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the bromoaniline with a standard acid, monitoring the pH of the solution as a function of the volume of titrant added.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Prepare a solution of the bromoaniline sample of known concentration (e.g., 0.01 M) in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the bromoaniline solution in a beaker and immerse the calibrated pH electrode.
-
Add the standard HCl solution in small, precise increments from a burette.
-
After each addition, stir the solution and record the pH value once it stabilizes.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the aniline has been protonated).
-
UV-Visible Spectrophotometry
This method is suitable for compounds where the protonated and non-protonated forms have different UV-Visible absorption spectra.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the bromoaniline in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) where the aniline is fully protonated, and one in a strongly basic solution (e.g., 0.1 M NaOH) where it is fully in its free base form.
-
-
Spectrophotometric Measurements:
-
Determine the absorption spectra of the acidic and basic reference solutions to find the wavelength of maximum absorbance (λmax) for both the protonated and non-protonated forms.
-
Prepare a series of sample solutions by adding a small, constant amount of the bromoaniline stock solution to each of the buffer solutions.
-
Measure the absorbance of each buffered solution at the chosen λmax.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample in the buffer of a given pH.
-
AB is the absorbance of the basic form.
-
AA is the absorbance of the acidic form.
-
-
A graphical method can also be used by plotting log[(A - AB) / (AA - A)] versus pH. The pKa is the pH at which the line crosses the x-axis.
-
Visualizing Electronic Effects
The following diagrams, generated using Graphviz, illustrate the key concepts influencing the basicity of substituted bromoanilines.
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Bromo-Aniline Derivatives
In the intricate world of drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, aniline derivatives have consistently demonstrated their versatility and efficacy, forming the backbone of numerous approved drugs. This guide provides an in-depth comparative analysis of a specific subclass, 2-Bromo-5-methoxy-4-methylaniline and its broader bromo-aniline analogs, as inhibitors of key enzymatic targets. We will delve into their efficacy against kinases, tyrosinase, carbonic anhydrase, and α-glucosidase, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry
The aniline moiety, a simple aromatic amine, is a privileged structure in medicinal chemistry due to its synthetic tractability and its ability to engage in crucial hydrogen bonding interactions within the active sites of enzymes.[1] The introduction of various substituents, such as bromine, methoxy, and methyl groups, allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for specific enzyme targets. Bromine, in particular, can enhance binding through halogen bonding and improve the pharmacokinetic properties of a drug candidate.
Comparative Efficacy of Bromo-Aniline Derivatives as Enzyme Inhibitors
While specific data on this compound derivatives is limited in publicly available literature, the broader class of bromo-aniline compounds has shown significant promise as inhibitors of several key enzyme families. This section provides a comparative overview of their efficacy.
Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Aniline derivatives have been successfully developed as kinase inhibitors that compete with ATP for binding to the enzyme's active site.
Comparative IC50 Values of Aniline-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 | Reference |
| Bromo-Aniline Derivative Example | |||
| 4-Anilinoquinazoline Derivative | EGFR | 2.62 µM | [3] |
| Established Kinase Inhibitors | |||
| Imatinib | v-Abl | 0.6 µM | [] |
| Gefitinib | EGFR | 37 nM | [] |
| Erlotinib | EGFR | 2 nM | [] |
| Sorafenib | Raf-1 | 6 nM | [] |
Note: The IC50 values are highly dependent on the specific assay conditions.
The data indicates that aniline-based compounds can exhibit potent kinase inhibition. The efficacy can be significantly modulated by the substitution pattern on the aniline ring, highlighting the importance of structure-activity relationship (SAR) studies in drug design.
Tyrosinase Inhibition: Modulating Melanin Production
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[5] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries.[5]
Comparative IC50 Values of Tyrosinase Inhibitors
| Compound Class/Name | IC50 (Mushroom Tyrosinase) | Reference |
| Bromo-Aniline Derivative Example | ||
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 µM | [5] |
| α-Bromocinnamaldehyde | 75 µM (monophenolase) | [6] |
| Established Tyrosinase Inhibitors | ||
| Kojic Acid | 13.14 - 51.11 µM | [6][7] |
| Arbutin | ~6500 µM (human tyrosinase) | [6] |
| Hydroquinone | ~4400 µM (human tyrosinase) | [6] |
Aniline derivatives, particularly those with hydroxyl substitutions, have demonstrated significant tyrosinase inhibitory activity. For instance, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol, an aniline derivative, shows more potent inhibition than the commonly used kojic acid.[5] The presence of a bromine atom in other inhibitor classes, like α-bromocinnamaldehyde, also contributes to potent inhibition.[6]
Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[3]
Comparative IC50 and Kᵢ Values of Aniline-Based Carbonic Anhydrase Inhibitors
| Compound Class/Name | Target Isozyme | IC50 (nM) | Kᵢ (nM) | Reference |
| Bromo-Aniline Derivative Example | ||||
| 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 402.9 | 316.7 ± 9.6 | [2] |
| N-benzyl- and N-allyl aniline derivatives | hCA I | 243.11 - 633.54 | 202.12 ± 16.21 - 635.31 ± 45.33 | [5][9] |
| hCA II | 296.32 - 518.37 | 298.57 ± 94.13 - 511.18 ± 115.98 | [5][9] | |
| Established Carbonic Anhydrase Inhibitors | ||||
| Acetazolamide | hCA I / hCA II | 985.8 / 489.4 | 278.8 ± 44.3 / 293.4 ± 46.4 | [2] |
| Methazolamide | - | 20.0 | - | [10] |
| Benzolamide | - | 10,000 | - | [11] |
Bromo-aniline derivatives have shown potent inhibition of human carbonic anhydrase (hCA) isozymes I and II, with some compounds exhibiting greater potency than the established drug Acetazolamide against hCA I.[2]
α-Glucosidase Inhibition: Managing Postprandial Hyperglycemia
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[1] Inhibitors of this enzyme are used to manage type 2 diabetes by delaying carbohydrate digestion and absorption, thus reducing postprandial blood glucose levels.
Comparative IC50 Values of α-Glucosidase Inhibitors
| Compound Class/Name | IC50 (µM) | Reference |
| Bromo-Aniline Derivative Example | ||
| 6-bromo-2-phenyl-1,2-dihydroquinazoline 3-oxide | 1.08 ± 0.02 | [12] |
| 6-bromo-8-iodo-2-phenyl-1,2-dihydroquinazoline 3-oxide | 1.01 ± 0.05 | [12] |
| Established α-Glucosidase Inhibitor | ||
| Acarbose | 4.40 ± 0.05 - 752.0 | [12][13] |
Certain bromo-aniline derivatives, such as the 6-bromo-substituted dihydroquinazoline 3-oxides, have demonstrated remarkably potent α-glucosidase inhibition, surpassing the efficacy of the widely used drug acarbose.[12]
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, this section details the step-by-step experimental protocols for the key enzyme inhibition assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Kinase enzyme (e.g., JAK2)
-
Peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (bromo-aniline derivatives)
-
DMSO (vehicle control)
-
Positive control inhibitor
-
ATP detection reagent
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing assay buffer, kinase enzyme, and the peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. Prepare a "no kinase" control by adding the reaction mixture without the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Calculation: Calculate the percent inhibition using the signals from the vehicle control (100% activity) and the "no kinase" control (0% activity).
Tyrosinase Inhibition Assay (Colorimetric)
This protocol utilizes a 96-well plate format to measure the inhibition of L-DOPA oxidation.[]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Test compounds
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, test compounds, and kojic acid in phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add 160 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound or control solution to the respective wells.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, with readings taken every minute.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition by comparing the reaction rates of the inhibitor samples to the control.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as the substrate.[6]
Materials:
-
Human carbonic anhydrase (hCA) isozyme
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer
-
Test compounds
-
Acetazolamide (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Solution Preparation: Prepare solutions of hCA, p-NPA, test compounds, and acetazolamide in Tris-HCl buffer.
-
Assay Setup: To a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compounds or positive control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the p-NPA solution to each well to start the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay (Colorimetric)
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, test compounds, and acarbose in phosphate buffer.
-
Pre-incubation: In a 96-well plate, mix the α-glucosidase enzyme with the test compound or control and incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add pNPG to each well to start the reaction and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition based on the absorbance readings of the control and inhibitor-treated samples.
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway targeted by aniline-based inhibitors.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling and the mechanism of inhibition by aniline-based inhibitors.
Conclusion and Future Perspectives
The exploration of bromo-aniline derivatives as enzyme inhibitors reveals a promising avenue for the development of novel therapeutics. The data presented in this guide, while not exhaustive, clearly demonstrates their potential to potently and selectively inhibit a range of clinically relevant enzymes. The versatility of the aniline scaffold, coupled with the beneficial effects of bromine substitution, provides a robust platform for further medicinal chemistry efforts.
Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most potent compounds identified are crucial for their translation into clinical candidates. The detailed experimental protocols provided herein serve as a foundation for such endeavors, ensuring the generation of high-quality, reproducible data that will drive the field forward.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study | AVESİS [avesis.bozok.edu.tr]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Efficiency: Aryl Bromides vs. Aryl Triflates in Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common electrophiles in the synthesis of N-arylanilines via Buchwald-Hartwig amination, supported by experimental data and protocols.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is a prevalent structural feature. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods like the Ullmann condensation. A critical consideration in planning a Buchwald-Hartwig amination is the choice of the aryl electrophile. Among the most common choices are aryl bromides and aryl triflates (trifluoromethanesulfonates). This guide provides an objective comparison of their cross-coupling efficiency in the synthesis of anilines, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic strategy.
Executive Summary: Reactivity and Practical Considerations
In the context of Buchwald-Hartwig amination, aryl bromides are generally more reactive than aryl triflates . The rate-determining step in the catalytic cycle is often the oxidative addition of the aryl electrophile to the palladium(0) catalyst. The weaker carbon-bromine (C-Br) bond compared to the carbon-oxygen (C-O) bond in triflates leads to a faster rate of oxidative addition for aryl bromides.
This difference in reactivity has several practical implications:
-
Reaction Conditions: Couplings with aryl bromides can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) and may tolerate a broader range of functional groups.
-
Catalyst System: While many modern phosphine ligands are effective for both substrates, some catalyst systems that are highly efficient for aryl bromides may be less effective for aryl triflates. Bidentate phosphine ligands like BINAP and DPEphos have been shown to be particularly effective for the coupling of aryl triflates.
-
Substrate Availability and Cost: Aryl bromides are often more readily available and less expensive than the corresponding aryl triflates, which are typically synthesized from phenols.
-
Side Reactions: Aryl triflates can be susceptible to cleavage of the triflate group under the basic reaction conditions, leading to the formation of the corresponding phenol as a byproduct. This can sometimes be mitigated by the slow addition of the aryl triflate to the reaction mixture.
Despite their lower reactivity, aryl triflates offer a key advantage: they provide a valuable synthetic route to arylamines from readily available phenols, which can be particularly useful when the corresponding aryl bromide is not easily accessible.
Quantitative Comparison of Cross-Coupling Efficiency
To illustrate the relative efficiency of aryl bromides and aryl triflates, the following table summarizes the results of the Buchwald-Hartwig amination of aniline with p-tolyl bromide and p-tolyl triflate under similar reaction conditions.
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolyl Bromide | 1.5 mol% Pd(dba)₂ / 2.25 mol% P(o-tolyl)₃ | NaOt-Bu | Toluene | 80 | 4 | 98 |
| p-Tolyl Triflate | 2.0 mol% Pd(dba)₂ / 3.0 mol% DPPF | NaOt-Bu | Toluene | 100 | 4 | 91 |
This data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and scale.
As the data indicates, the coupling of the aryl bromide proceeds to a higher yield under slightly milder conditions and with a simpler phosphine ligand compared to the corresponding aryl triflate. The aryl triflate still provides a high yield, demonstrating its utility, but requires a more specialized bidentate ligand (DPPF) and a higher reaction temperature.
Experimental Protocols
The following are detailed, generalized protocols for the Buchwald-Hartwig amination of aniline with an aryl bromide and an aryl triflate. These protocols are based on established literature procedures and may require optimization for specific substrates.
Protocol 1: Amination of an Aryl Bromide with Aniline
This protocol describes the coupling of a generic aryl bromide with aniline.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate, tri-tert-butylphosphine, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the aryl bromide and aniline via syringe, followed by anhydrous toluene.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylaniline.
Protocol 2: Amination of an Aryl Triflate with Aniline
This protocol describes the coupling of a generic aryl triflate with aniline, adapted for the potentially lower reactivity of the triflate.
Materials:
-
Aryl triflate (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add aniline and anhydrous toluene via syringe.
-
In a separate vial, dissolve the aryl triflate in 1-2 mL of anhydrous toluene.
-
Slowly add the aryl triflate solution to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylaniline.
Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl electrophile (Ar-X, where X = Br or OTf) reacts with the Pd(0) complex to form a Pd(II) intermediate. This step is generally slower for aryl triflates than for aryl bromides.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is crucial for promoting the desired reductive elimination and suppressing side reactions. For less reactive electrophiles like aryl triflates, ligands that are both electron-rich and sterically bulky are often required to facilitate the oxidative addition step and promote the subsequent steps of the catalytic cycle.
Conclusion
Both aryl bromides and aryl triflates are valuable electrophiles for the synthesis of anilines via the Buchwald-Hartwig amination. Aryl bromides are generally the more reactive and cost-effective option, often allowing for milder reaction conditions. However, aryl triflates provide a crucial synthetic route from readily available phenols, expanding the scope of accessible arylamine products. The choice between these two substrates will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired reaction conditions. By understanding the relative reactivities and carefully selecting the appropriate catalyst system and reaction parameters, researchers can effectively utilize both aryl bromides and aryl triflates to efficiently construct a wide range of valuable arylamine compounds.
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxy-4-methylaniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methoxy-4-methylaniline, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol [3] |
| Appearance | Off-white solid[3] |
| Purity | 98%[3] |
| CAS Number | 532440-88-3[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste. This protocol is based on general guidelines for the disposal of halogenated aromatic amines and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Methodologies
1. Waste Segregation and Collection:
-
Point of Generation: Immediately upon completion of an experimental procedure, segregate waste containing this compound. Do not mix it with non-hazardous waste or other chemical waste streams, particularly non-halogenated solvents.[5][6]
-
Dedicated Waste Container: Collect all solid waste contaminated with this compound in a designated hazardous waste container. This includes residual amounts of the chemical, contaminated weighing paper, and disposable lab supplies. For liquid waste containing this compound (e.g., from a reaction work-up), use a separate, clearly labeled container for halogenated organic liquid waste.[6]
2. Container Management:
-
Container Type: The waste container must be in good condition, free of leaks, and made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and list any other constituents in the waste mixture.[3] Appropriate hazard pictograms (e.g., irritant, health hazard) should also be present.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
3. Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[7] The SAA should be a well-ventilated area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.
-
Inventory: Maintain a log of the accumulated waste to track the amount and accumulation start date.
4. Final Disposal:
-
EHS Pickup: Once the waste container is full or has reached the storage time limit set by your institution, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department.[5]
-
Professional Disposal Service: Do not attempt to dispose of this chemical waste through standard trash or down the drain.[8] It must be handled and transported by a licensed professional waste disposal service.[4][9]
-
Incineration: The standard and recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[9]
Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before being discarded. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste and dispose of it in the appropriate halogenated liquid waste container.[8][10] After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[8]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2-Bromo-5-methoxy-4-methylaniline
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-5-methoxy-4-methylaniline (CAS No. 532440-88-3) for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for this compound and structurally related aromatic amines and brominated compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader facial protection.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. |
Hazard Identification and Precautionary Measures
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[1][3][4] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is vital for both safety and experimental success.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: If the compound is a solid, weigh it inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely assembled glassware.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.
-
PPE Doffing: Remove personal protective equipment in the designated area, avoiding contamination of skin and personal clothing.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Hazardous Waste: All waste containing this compound must be classified as hazardous chemical waste.[3]
-
Segregation: Store this waste separately from incompatible materials, such as strong oxidizing agents.
2. Waste Container and Labeling:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "this compound." Associated hazards (e.g., "Toxic," "Irritant") should also be indicated on the label.
3. Waste Accumulation and Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secure Containment: Keep the waste container tightly closed at all times, except when adding waste. The use of a secondary container is recommended to contain any potential leaks.
4. Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of its disposal.
-
Prohibition: Under no circumstances should this compound or its empty containers be disposed of in the regular trash or down the sanitary sewer.[6]
Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

